(R)-MIK665
Description
Properties
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIMGFMRFVOMB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44ClFN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-MIK665: A Technical Guide to its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the mechanism of action of (R)-MIK665 (also known as S64315), a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Contrary to potential misconceptions, this compound is not a SMAC mimetic targeting IAP proteins, but a BH3 mimetic that specifically engages the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in various hematologic and solid tumors, contributing to cancer cell survival and resistance to therapy. This compound restores the natural process of programmed cell death by selectively binding to Mcl-1, thereby unleashing pro-apoptotic effector proteins. This document details the molecular interactions, signaling cascades, and key experimental data supporting the pro-apoptotic function of this compound, intended to serve as a comprehensive resource for professionals in the field of cancer research and drug development.
Core Mechanism of Action: Selective Mcl-1 Inhibition
This compound functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA). These proteins are the natural antagonists of anti-apoptotic Bcl-2 family members, including Mcl-1, Bcl-2, and Bcl-xL. In many cancers, the balance is tipped towards survival by the overexpression of these anti-apoptotic proteins, which sequester pro-apoptotic effector proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
This compound selectively binds with high affinity to a hydrophobic groove on Mcl-1, the same site that Mcl-1 uses to bind and neutralize pro-apoptotic proteins. By occupying this groove, this compound competitively displaces pro-apoptotic proteins, particularly BAK. This liberation of BAK allows it to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This initiates a caspase cascade that culminates in the execution of apoptosis.[1][2] This mechanism is critically dependent on the presence of BAX and BAK.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis via selective Mcl-1 inhibition.
Quantitative Data
The efficacy and selectivity of this compound are defined by its binding affinity for Mcl-1 and its reduced affinity for other Bcl-2 family proteins.
Table 1: Binding Affinity of this compound and Related Compounds to Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity vs. Mcl-1 | Reference |
| This compound (S64315) | Mcl-1 | 0.048 - 1.2 | - | [1][3] |
| Bcl-2 | > 4,750 | > 3,958x | [2][4] | |
| Bcl-xL | > 2,060 | > 1,716x | [2][4] | |
| Bcl-w | > 10,870 | > 9,058x | [2] | |
| S63845 (Predecessor) | Mcl-1 | < 1.2 | - | [4] |
| Bcl-2 | No discernible binding | Highly Selective | [4] | |
| Bcl-xL | No discernible binding | Highly Selective | [4] |
Note: Data is compiled from multiple sources and assays, which may account for variations in reported values. The high Kᵢ values for other Bcl-2 family members indicate very weak or no significant binding.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| H929 | Multiple Myeloma | 250 | |
| AMO-1 | Multiple Myeloma | < 100 | [2] |
| Various Hematologic Tumor Cell Lines | AML, Lymphoma, MM | Potent activity reported | [1] |
Experimental Protocols
The characterization of this compound's pro-apoptotic activity relies on a suite of standard and specialized assays. Below are detailed methodologies for key experiments.
Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA followed by neutralization with media). Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
Experimental Workflow Diagram:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay (Caspase-Glo® 3/7)
This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence). When cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate (e.g., 10,000 cells/well in 100 µL of medium).
-
Treatment: Treat cells with this compound at desired concentrations and time points (e.g., 6, 12, 24 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Detection of PARP Cleavage by Western Blot
This assay provides biochemical evidence of caspase-3 activity.
Principle: Poly(ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is a primary substrate for active caspase-3. During apoptosis, PARP is cleaved into an 89 kDa fragment. Western blotting with an antibody that recognizes both full-length and cleaved PARP allows for visualization of this event.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel (e.g., 10% gel).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Also probe a separate blot or the same blot (after stripping) for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates apoptosis.
Conclusion and Future Directions
This compound is a highly potent and selective Mcl-1 inhibitor that induces apoptosis through the intrinsic, mitochondrial pathway. Its mechanism is well-defined and relies on the displacement of pro-apoptotic proteins from Mcl-1, leading to BAX/BAK-mediated mitochondrial outer membrane permeabilization and subsequent caspase activation. The quantitative data underscores its high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for minimizing off-target effects. The provided experimental protocols offer a robust framework for assessing the pro-apoptotic activity of this compound and similar compounds. While promising, the clinical development of Mcl-1 inhibitors, including this compound, has encountered challenges such as on-target cardiotoxicity, highlighting the need for further research into therapeutic windows and combination strategies. Future investigations will likely focus on identifying predictive biomarkers of response and resistance, and on rational combinations, such as with Bcl-2 inhibitors like venetoclax, to enhance efficacy and overcome resistance mechanisms in targeted patient populations.
References
(R)-MIK665: A Technical Guide to a Selective Mcl-1 Inhibitor for Inducing Bax/Bak-Dependent Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of this family, and its amplification or overexpression is a common mechanism of therapeutic resistance. (R)-MIK665 (also known as S64315) is a potent and highly selective small-molecule inhibitor of Mcl-1.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the intrinsic apoptosis pathway, summarizing key quantitative data, outlining relevant experimental protocols, and reviewing its clinical development status. This compound acts by binding to Mcl-1 with sub-nanomolar affinity, thereby disrupting its ability to sequester pro-apoptotic proteins.[1] This leads to the activation of the effector proteins Bax and Bak, culminating in mitochondrial outer membrane permeabilization (MOMP) and caspase-mediated cell death.[1]
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic apoptosis pathway is a critical process for cellular homeostasis, eliminating damaged or unwanted cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which can be categorized into three functional groups:
-
Anti-apoptotic Proteins: These include Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. They prevent apoptosis by binding to and sequestering pro-apoptotic members. Mcl-1 is frequently overexpressed in various cancers, promoting tumor cell survival.[2]
-
Pro-apoptotic Effector Proteins: Bax and Bak are the central executioners of the intrinsic pathway.[3] Upon activation, they oligomerize in the mitochondrial outer membrane, forming pores (MOMP) that release cytochrome c and other pro-apoptotic factors into the cytoplasm.[4]
-
BH3-only Proteins: This group includes proteins like Bim, Puma, Noxa, Bad, and Bid. They act as sensors of cellular stress and damage. Upon activation, they either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.
Under normal conditions, anti-apoptotic proteins like Mcl-1 sequester BH3-only proteins and prevent the activation of Bax and Bak. Apoptotic stimuli trigger the upregulation or activation of BH3-only proteins, which titrate the anti-apoptotic proteins, freeing Bax and Bak to execute cell death.
Figure 1: The Bcl-2 Family Regulated Apoptosis Pathway.
This compound: Mechanism of Action
This compound is a BH3-mimetic drug designed to selectively target Mcl-1.[5] It binds with high affinity to the BH3-binding groove of Mcl-1, preventing Mcl-1 from sequestering pro-apoptotic BH3-only proteins like Noxa and Bim. This displacement frees these activator proteins to directly engage and activate Bax and Bak.[1] The activation of Bax/Bak is a dose-dependent effect of this compound treatment.[1] This leads to oligomerization, MOMP, cytochrome c release, subsequent caspase activation, PARP cleavage, and ultimately, apoptosis.[1]
Figure 2: Mechanism of Action of this compound.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for Mcl-1 in biochemical and cellular assays.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay Type | Reference |
|---|---|---|---|---|
| Ki | Human Mcl-1 | 0.048 nM | Not Specified | [1] |
| Ki | Mcl-1 | 1.2 nM | Cell-free assay | [6] |
| IC50 | Mcl-1 | 1.81 nM | Not Specified | [7] |
| IC50 | Mcl-1 | 3-6 nM | Displacement assay |[5] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| H929 | Multiple Myeloma | 250 nM | [7] |
| Leukocytes (Healthy) | Normal | 36.4 - 192 nM | [8] |
| Lymphocytes (Healthy) | Normal | 32.1 - 204.5 nM |[8] |
(Note: The activity of this compound has been demonstrated across a diverse panel of human hematological tumor cell lines, including those from Acute Myeloid Leukemia (AML), lymphoma, and Multiple Myeloma (MM).[1])
Key Experimental Protocols
The evaluation of this compound's pro-apoptotic activity involves a series of standard in vitro assays.
Figure 3: General Experimental Workflow for MIK665 Evaluation.
Protocol: Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating: Seed hematological cancer cells (e.g., H929) in 96-well opaque plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM.[7]
-
Treatment: Add 100 µL of the 2x compound dilutions to the cells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
Lysis and Detection: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol: Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a direct indicator of apoptosis.
-
Cell Plating and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plates for a shorter duration, typically 6-24 hours, to capture the peak of caspase activation.[6]
-
Assay: Add a caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7 Assay) to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for substrate cleavage.
-
Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
Analysis: Express results as fold-change in caspase activity relative to vehicle-treated controls.
Protocol: Western Blot for Cleaved PARP
This protocol provides qualitative and semi-quantitative evidence of apoptosis through the detection of PARP cleavage, a downstream event of caspase activation.[1]
-
Cell Culture and Lysis: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24 hours. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of an 89 kDa cleaved PARP fragment indicates apoptosis.
Clinical Development Overview
This compound (S64315) has been investigated in several Phase I and Phase I/II clinical trials for the treatment of hematological malignancies.
-
Indications: Studies have focused on patients with relapsed or refractory Multiple Myeloma (MM), lymphoma (including Diffuse Large B-Cell Lymphoma, DLBCL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndrome (MDS).[1][10][11]
-
Administration: The drug is administered intravenously.[11]
-
Trial Objectives: The primary goals of these early-phase trials are to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine the maximum tolerated dose (MTD) or recommended dose for expansion (RDE).[10][11]
-
Combinations: Given the mechanisms of resistance in cancer, this compound is also being explored in combination with other targeted agents, such as the Bcl-2 inhibitor venetoclax, to achieve synergistic anti-tumor responses.[1][9] Studies have shown that combining Mcl-1 and Bcl-2 inhibitors can produce strong and durable anti-tumor effects.[1]
Conclusion
This compound is a potent and selective Mcl-1 inhibitor that effectively triggers the Bax/Bak-dependent intrinsic apoptosis pathway. Its sub-nanomolar affinity for Mcl-1 allows for the efficient liberation of pro-apoptotic BH3-only proteins, leading to robust cell killing in Mcl-1-dependent hematological malignancies. The quantitative data underscores its potency, and established experimental protocols allow for reliable characterization of its cellular effects. Ongoing clinical trials will continue to define its therapeutic potential, both as a single agent and in combination therapies, for patients with difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAX-dependent mitochondrial pathway mediates the crosstalk between ferroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
(R)-MIK665: A Potent and Selective Mcl-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic pathway of apoptosis.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers, including hematologic malignancies and solid tumors, and is associated with tumor cell survival and resistance to conventional chemotherapies.[1] this compound represents a promising therapeutic strategy by selectively targeting Mcl-1, thereby restoring the natural process of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (2R)-2-[[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid.[1][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | [1][3] |
| Synonyms | S64315, S-64315, MIK665 | [1][3] |
| CAS Number | 1799631-75-6 | [3][4][5][6][7][8] |
| Molecular Formula | C47H44ClFN6O6S | [3][4][5][6][7][8] |
| Molecular Weight | 875.41 g/mol | [3][4][5][7][8] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [5][9] |
| Storage | Store at -20°C for long-term | [10] |
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the Mcl-1 protein with high affinity. This binding event competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax. In cancer cells that are dependent on Mcl-1 for survival, this inhibition leads to the liberation and activation of Bak and Bax.
Activated Bak and Bax then oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The biological activity of this compound has been characterized in various assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (Mcl-1) | 1.2 nM | Cell-free assay | |
| IC50 (Mcl-1) | 1.81 nM | - | [4] |
| IC50 (H929 cells) | 250 nM | Human multiple myeloma cell line | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for PARP Cleavage
This protocol describes the detection of the 89 kDa cleaved fragment of PARP, a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system. The appearance of an 89 kDa band indicates PARP cleavage.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously or via another appropriate route according to the desired dosing schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3).
Visualizations
Experimental Workflow for Efficacy Assessment
References
- 1. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. biocare.net [biocare.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
(R)-MIK665: An In-Depth Technical Profile of a Selective Mcl-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-MIK665 (also known as S64315) is a potent, highly selective, small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Its overexpression is a common survival mechanism in various cancers, particularly hematologic malignancies, and is associated with tumor progression and resistance to chemotherapy.[1] this compound binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering Bax/Bak-dependent apoptosis in Mcl-1-dependent cancer cells.[2][3] This document provides a comprehensive technical overview of the target selectivity profile, mechanism of action, and key experimental methodologies related to this compound.
Target Selectivity Profile
This compound was developed through a fragment-based, structure-guided drug discovery program to ensure high potency for Mcl-1 and significant selectivity over other anti-apoptotic Bcl-2 family members.[2][3] This selectivity is crucial for minimizing off-target effects and potential toxicities. The binding affinities were primarily determined using competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
The selectivity of this compound's predecessor, S63845, was established with no significant binding observed for Bcl-2 or Bcl-xL.[4] this compound maintains this high selectivity while exhibiting improved potency against Mcl-1.[3]
| Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs. Mcl-1) |
| Mcl-1 (Human) | 0.048 [2][3] | - |
| Bcl-2 | >10,000 | >208,000 |
| Bcl-xL | >10,000 | >208,000 |
| Bcl-w | Not Reported (Expected to be high) | - |
| Bfl-1/A1 | Not Reported (Expected to be high) | - |
| *Data inferred from the predecessor compound S63845, which shows no binding to Bcl-2 or Bcl-xL at concentrations up to 10,000 nM.[4] this compound was developed from this scaffold and is reported to be highly selective.[3] |
Mechanism of Action: Induction of Intrinsic Apoptosis
This compound functions as a BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on the Mcl-1 protein, displacing pro-apoptotic "activator" proteins (e.g., Bim, Puma) and "effector" proteins (Bak, Bax) that are sequestered by Mcl-1 in cancer cells. The liberation of Bak and Bax allows them to oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade (e.g., Caspase-9, Caspase-3) and culminating in programmed cell death.[2][5]
References
- 1. Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-MIK665: A Potent Mcl-1 Inhibitor for Inducing Apoptosis in Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-MIK665 (also known as S64315) is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many hematologic malignancies and is associated with resistance to conventional therapies. This compound, a BH3 mimetic, selectively binds to the BH3-binding groove of Mcl-1 with high affinity, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent for hematologic cancers.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with a delicate balance between pro- and anti-apoptotic members determining cell fate.[1] In many hematologic malignancies, such as acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma, cancer cells evade apoptosis by overexpressing anti-apoptotic proteins, including Mcl-1.[1][2] Mcl-1 is frequently implicated in tumor progression and resistance to chemotherapy, making it a prime target for therapeutic intervention.[3]
This compound is a next-generation, highly selective Mcl-1 inhibitor that has demonstrated significant pro-apoptotic activity in a wide range of hematologic cancer models.[2][4] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical evaluation of this compound.
Mechanism of Action
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa). It binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic effector proteins Bak and Bax.[2][3] Once liberated, Bak and Bax oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]
Caption: Signaling Pathway of this compound-induced Apoptosis.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Reference |
| Mcl-1 Binding Affinity (Ki) | 0.048 nM | [2] |
| Mcl-1 Inhibition (IC50) | 1.81 nM | [5] |
| H929 (Multiple Myeloma) Cell Viability (IC50) | 250 nM | [5] |
Table 2: In Vitro Efficacy of this compound in Primary AML Samples
| Cell Population | Response Group | Relative IC50 (nM) |
| Leukocytes | Sensitive | 5.4 |
| Intermediate | 45 | |
| Resistant | 134.8 | |
| Blast Cells | Sensitive | 2.0 |
| Intermediate | 44.1 | |
| Resistant | 158.4 | |
| Monocytes | Sensitive | 3.8 |
| Intermediate | 14.5 | |
| Resistant | 22.9 | |
| Lymphocytes | Sensitive | 52.6 |
| Intermediate | 97.3 | |
| Resistant | 84.5 |
Table 3: In Vivo Efficacy of this compound in a Hematologic Malignancy Xenograft Model
| Animal Model | Dosing Regimen | Outcome | Reference | |---|---|---| | Female CB-17 SCID Mice with H929 cells | 12.5 mg/kg, intravenous | Not specified |[6] | | Immuno-compromised mice and rats | Various intravenous dosing regimens | Complete regression of established tumors |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in hematologic malignancy cell lines treated with this compound using flow cytometry.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Hematologic malignancy cell line of interest (e.g., MOLM-13, MV-4-11, H929)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Mcl-1 and Cleaved PARP
This protocol details the detection of Mcl-1 protein levels and the apoptosis marker, cleaved PARP, in cells treated with this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Mcl-1, anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a hematologic malignancy xenograft model.
Caption: Workflow for an In Vivo Xenograft Study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Hematologic malignancy cell line (e.g., MOLM-13, MV-4-11)
-
This compound formulated for intravenous (i.v.) injection
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Randomization: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously at a specified dose and schedule (e.g., 25 mg/kg, once weekly). The control group receives a vehicle control.[7]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Synergistic Combinations
A significant area of investigation for this compound is its use in combination with other anti-cancer agents, particularly the Bcl-2 inhibitor, venetoclax. The rationale for this combination is to simultaneously block two key anti-apoptotic proteins, thereby inducing a more profound and durable apoptotic response. Preclinical studies have consistently demonstrated strong synergy between Mcl-1 and Bcl-2 inhibitors in various hematologic malignancies.[1][4] This combination has been shown to be effective even in venetoclax-resistant models.[8]
Conclusion
This compound is a potent and selective Mcl-1 inhibitor with compelling preclinical activity in a range of hematologic malignancies. Its ability to induce apoptosis as a single agent and in combination with other targeted therapies, such as venetoclax, highlights its potential as a valuable therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound for the treatment of hematologic cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-MIK665 in Acute Myeloid Leukemia: A Technical Guide for Researchers
An In-depth Review of Preclinical Efficacy, Resistance Mechanisms, and Rational Combination Strategies
This technical guide provides a comprehensive overview of the preclinical research on (R)-MIK665 (also known as S64315), a potent and selective MCL-1 inhibitor, in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematology. Herein, we detail the mechanism of action of this compound, predictors of sensitivity and resistance, and the synergistic potential of combination therapies. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family. In many hematologic malignancies, including AML, overexpression of MCL-1 is a key mechanism for tumor cell survival and resistance to apoptosis. This compound binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death. The therapeutic rationale for targeting MCL-1 in AML is underscored by the dependency of AML cells on this protein for survival and its association with resistance to other therapies, such as the BCL-2 inhibitor venetoclax (B612062).[1][2][3]
Quantitative Analysis of this compound Activity in AML
The efficacy of this compound has been evaluated in primary AML samples and cell lines, with sensitivity varying across different cellular contexts. The following tables summarize the key quantitative data from these studies, including Drug Sensitivity Scores (DSS) and half-maximal inhibitory concentrations (IC50).
Table 1: Drug Sensitivity Scores (DSS) of this compound in Primary AML Samples [1][4]
| Sample Group | Number of Samples (n) | DSS Range | Response Classification |
| MIK665-sensitive | 15 | DSS ≥ 20 | Sensitive |
| MIK665-intermediate | 17 | 10 < DSS < 20 | Intermediate |
| MIK665-resistant | 10 | DSS ≤ 10 | Resistant |
DSS is a measure of the area under the dose-response curve, providing a single metric for drug sensitivity.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Primary AML Cell Populations [1]
| Cell Population | MIK665-sensitive Samples (nM) | MIK665-intermediate Samples (nM) | MIK665-resistant Samples (nM) |
| Leukocytes | 5.4 | 45 | 134.8 |
| Blast Cells | 2 | 44.1 | 158.4 |
| Monocytes | 3.8 | 14.5 | 22.9 |
| Lymphocytes | 52.6 | 97.3 | 84.5 |
Table 3: Efficacy of this compound in Combination with Venetoclax in Venetoclax-Resistant AML Cell Lines [5]
| Cell Line | Treatment | ZIP Synergy Score |
| MV4-11_VenR | MIK665 + Venetoclax | 17.5 |
| MOLM-13_VenR | MIK665 + Venetoclax | 10.6 |
| Kasumi-1_VenR | MIK665 + Venetoclax | 11.2 |
| HL-60_VenR | MIK665 + Venetoclax | 16.1 |
ZIP (Zero Interaction Potency) score quantifies the degree of synergy, with higher scores indicating stronger synergy.
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound is intrinsically linked to the BCL-2 family-regulated apoptotic pathway. Resistance to this compound in AML has been primarily associated with high expression of the drug efflux pump ABCB1 (MDR1) and the anti-apoptotic protein BCL-XL.[6][7]
Caption: Mechanism of action of this compound and resistance pathways in AML.
The synergistic effect of combining this compound with the BCL-2 inhibitor venetoclax is a promising strategy to overcome resistance. This combination co-targets two critical anti-apoptotic proteins, leading to a more profound induction of apoptosis.
Caption: Rationale for combining this compound and venetoclax in resistant AML.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the methods described in the research by Saad et al. (2025).[8]
Ex Vivo Drug Sensitivity Testing of Primary AML Samples
This protocol outlines a flow cytometry-based assay to determine the sensitivity of primary AML cells to this compound.
Caption: Workflow for ex vivo drug sensitivity testing of this compound in AML.
Protocol Steps:
-
Cell Preparation: Isolate mononuclear cells (MNCs) from fresh or viably cryopreserved AML patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation.
-
Plating: Resuspend MNCs in a suitable culture medium and plate them in 384-well plates.
-
Drug Treatment: Add this compound at a range of five concentrations (e.g., 10 nM to 10,000 nM) to the designated wells. Include DMSO as a negative control and a potent cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify different cell populations (e.g., CD45 for leukocytes, CD34/CD117 for blasts). Subsequently, stain with Annexin V and a viability dye like 7-AAD to assess apoptosis and cell death.
-
Flow Cytometry: Acquire data using a high-throughput flow cytometer.
-
Data Analysis: Gate on the different cell populations and quantify the percentage of viable cells at each drug concentration. Calculate the Drug Sensitivity Score (DSS) from the dose-response curves.
Western Blotting for Protein Expression Analysis
This protocol is for assessing the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL in AML cells.
Protocol Steps:
-
Protein Extraction: Lyse AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1, BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Generation of Venetoclax-Resistant Cell Lines
This protocol describes the method for developing venetoclax-resistant AML cell lines for in vitro studies.
Protocol Steps:
-
Parental Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in standard culture conditions.
-
Dose Escalation: Expose the cells to gradually increasing concentrations of venetoclax over several weeks or months. Start with a concentration below the IC50 and double the concentration with each passage as the cells develop resistance.
-
Selection of Resistant Clones: Isolate and expand cell populations that are able to proliferate in high concentrations of venetoclax (e.g., >1 µM).
-
Confirmation of Resistance: Confirm the venetoclax-resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Characterization: Characterize the resistant cell lines for changes in the expression of BCL-2 family proteins using western blotting.
Clinical Development Overview
This compound (S64315) has been investigated in a Phase I clinical trial (NCT02979366) for patients with relapsed or refractory AML and Myelodysplastic Syndrome (MDS).[9]
Table 4: Overview of Phase I Clinical Trial NCT02979366 for this compound
| Parameter | Details |
| Study Title | Phase I Study of S64315 Administered Intravenously in Patients With Acute Myeloid Leukaemia or Myelodysplastic Syndrome |
| Status | Completed |
| Phase | Phase 1 |
| Study Design | Open-label, non-randomized, dose-escalation and dose-expansion study |
| Patient Population | Adults with relapsed/refractory AML or high-risk MDS |
| Intervention | This compound (S64315) administered as an intravenous infusion |
| Dosing Regimen | Once weekly in a 21-day cycle, starting at 50 mg, with potential for alternative dosing schedules |
| Primary Objectives | To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) |
Further clinical trials are exploring this compound in combination with other agents, such as venetoclax, to leverage the synergistic effects observed in preclinical studies.[10]
Conclusion and Future Directions
This compound is a promising therapeutic agent for AML, particularly for patient subgroups with a dependency on MCL-1 for survival. Preclinical research has identified biomarkers of response and resistance, paving the way for patient stratification strategies. The combination of this compound with venetoclax has demonstrated strong synergy in overcoming resistance to either agent alone and warrants further clinical investigation. Future research should focus on elucidating the complex interplay of resistance mechanisms and on the development of robust predictive biomarkers to guide the clinical application of this compound and its combinations in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Predictors of response and rational combinations for the novel MCL-1 inhibitor MIK665 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper: Predictors of Response and Rational Combinations for the Novel MCL-1 Inhibitor MIK665 in Acute Myeloid Leukemia [ash.confex.com]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. novctrd.com [novctrd.com]
(R)-MIK665 in Multiple Myeloma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as MIK665 and S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for various cancer cells, including those of multiple myeloma. Overexpression of Mcl-1 is a known mechanism of resistance to conventional chemotherapies and other targeted agents. This compound binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. This technical guide provides a summary of the available preclinical data on this compound in multiple myeloma cell lines, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
The publicly available quantitative data on the efficacy of this compound in multiple myeloma cell lines is currently limited. Preclinical development and clinical trials in multiple myeloma were discontinued, which may account for the scarcity of published comprehensive datasets. The following table summarizes the known in vitro activity of this compound in a multiple myeloma cell line.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| H929 | Cell Viability | IC50 | 250 nM | [1] |
| AMO-1 | In Vivo Xenograft | Tumor Regression | Dose-dependent | [2] |
| Additional MM Cell Lines | Cell Viability | IC50 | Data not available | |
| Additional MM Cell Lines | Apoptosis Assay | % Apoptosis | Data not available |
Conference abstracts have indicated that this compound, in combination with Bcl-2 inhibitors like venetoclax, induces significant cell death in a majority of hematological cancer cell lines tested, including multiple myeloma cell lines.[3] However, specific quantitative data from these studies are not publicly available.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound in multiple myeloma cell lines. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Multiple myeloma cell lines (e.g., H929, RPMI-8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and incubate for 4-18 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat multiple myeloma cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of Mcl-1 and other apoptosis-related proteins.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-PARP, anti-Caspase-3, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression, normalized to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow for Apoptosis (Annexin V) Assay
Caption: Workflow for quantifying apoptosis via Annexin V staining.
References
(R)-MIK665 in Diffuse Large B-cell Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. In diffuse large B-cell lymphoma (DLBCL), a common and aggressive form of non-Hodgkin lymphoma, overexpression of Mcl-1 is a frequent mechanism of therapeutic resistance and is associated with poor prognosis. This compound has been investigated in preclinical and clinical studies as a potential therapeutic agent for hematologic malignancies, including DLBCL.
This technical guide provides a comprehensive overview of the available data on this compound in the context of DLBCL research, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of Mcl-1 and Induction of Apoptosis
This compound selectively binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins, primarily Bak. This disruption of the Mcl-1/Bak complex unleashes Bak, leading to its activation and subsequent oligomerization in the outer mitochondrial membrane. This process, along with the activation of another pro-apoptotic protein, Bax, results in the formation of pores in the mitochondrial membrane. The consequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm initiates a caspase cascade, culminating in the execution of apoptosis.[1]
References
Methodological & Application
Application Notes and Protocols for (R)-MIK665 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
(R)-MIK665 , also known as S64315, is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] By binding to Mcl-1, this compound disrupts its function, leading to the activation of the intrinsic apoptotic pathway in cancer cells that are dependent on Mcl-1 for survival.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on cell viability. The following protocols are based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[4][5][6][7]
Data Presentation
Table 1: Recommended Reagent and Compound Concentrations
| Reagent/Compound | Stock Concentration | Recommended Working Concentration | Solvent |
| This compound | 10 mM | 0.1 nM - 10 µM (for dose-response) | DMSO |
| CellTiter-Glo® Reagent | Lyophilized Substrate and Buffer | Reconstituted as per manufacturer's instructions | Provided Buffer |
| Cell Culture Medium | N/A | As required for specific cell line | N/A |
| DMSO (Vehicle Control) | 100% | ≤ 0.1% of final well volume | N/A |
Table 2: Key Experimental Parameters for CellTiter-Glo® Assay
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimize for specific cell line to ensure logarithmic growth during the assay period. |
| Plate Format | 96-well, opaque-walled | Opaque walls are essential to prevent well-to-well crosstalk of the luminescent signal.[5] |
| Incubation Time with this compound | 24, 48, or 72 hours | The optimal time may vary depending on the cell line and the research question. |
| Incubation Time with CellTiter-Glo® Reagent | 10 minutes | This allows for cell lysis and stabilization of the luminescent signal.[5][6] |
| Signal Measurement | Luminometer | Read luminescence. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: this compound In Vitro Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps to determine the effect of this compound on the viability of a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., hematological malignancy cell lines known to be Mcl-1 dependent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect cells by centrifugation.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium to the desired seeding density (refer to Table 2).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.[5]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach (for adherent cells) and recover.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from your stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Also, prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions (e.g., 0.1%).
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compound to the suspension cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[5]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for the this compound cell viability assay.
References
Application Note: Quantifying (R)-MIK665-Induced Apoptosis via Cleaved PARP Western Blot Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1][2][3] Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] By binding to and inhibiting Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins, thereby activating the intrinsic pathway of apoptosis.[1][2] This process is dependent on the pro-apoptotic proteins BAX and BAK and leads to the activation of downstream executioner caspases.[1]
A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.[4][5] During apoptosis, activated caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[5][6] The inactivation of PARP prevents DNA repair and facilitates cellular disassembly.[6] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a reliable and widely used biomarker for quantifying apoptosis.[4]
This application note provides a detailed protocol for assessing the pro-apoptotic activity of this compound in cancer cell lines by measuring the levels of cleaved PARP using a Western blot assay.
Signaling Pathway of this compound-Induced Apoptosis
This compound selectively inhibits the anti-apoptotic protein Mcl-1, releasing pro-apoptotic proteins like BIM to activate BAX and BAK.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, apoptosome formation, and the activation of a caspase cascade, culminating in the cleavage of PARP by caspase-3 and the execution of apoptosis.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: (R)-MIK665 Dose-Response Curve Analysis in GraphPad Prism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[3][4] Overexpression of Mcl-1 is a common survival mechanism in various cancer cells, including hematologic malignancies, making it a compelling target for therapeutic intervention.[5] this compound binds to Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][6] This leads to the activation of the apoptotic cascade and subsequent cell death in Mcl-1-dependent cancer cells.
These application notes provide a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a common cell viability assay. The subsequent data analysis is described using GraphPad Prism, a widely used software for scientific graphing and statistical analysis.
Data Presentation
The primary quantitative output of a dose-response experiment is the IC50 value, which represents the concentration of an inhibitor that causes a 50% reduction in the measured biological response. Along with the IC50, the Hill slope and the R-squared value are important parameters for characterizing the dose-response relationship. The following tables provide a template for summarizing such quantitative data.
Table 1: Dose-Response Parameters for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | This compound IC50 (nM) | Hill Slope | R² |
| NCI-H929 | Multiple Myeloma | MTT | 48 | 250 | -1.2 | 0.99 |
| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] | [Insert Value] | [Insert Value] |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] | [Insert Value] | [Insert Value] |
Data for NCI-H929 is representative from the literature.[7] Values for other cell lines should be determined experimentally.
Table 2: Example Raw Data for this compound Dose-Response Experiment
| This compound Conc. (nM) | Log Conc. | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Deviation |
| 0 | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 0 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |
| 10 | 1 | 92.3 | 93.5 | 91.8 | 92.5 | 0.9 |
| 50 | 1.7 | 75.6 | 76.8 | 74.9 | 75.8 | 1.0 |
| 100 | 2 | 55.2 | 54.1 | 56.3 | 55.2 | 1.1 |
| 250 | 2.4 | 48.9 | 50.1 | 49.5 | 49.5 | 0.6 |
| 500 | 2.7 | 25.7 | 26.9 | 26.1 | 26.2 | 0.6 |
| 1000 | 3 | 10.2 | 11.5 | 10.8 | 10.8 | 0.7 |
| 5000 | 3.7 | 5.1 | 5.5 | 4.9 | 5.2 | 0.3 |
Experimental Protocols
This section details the methodology for determining the dose-response of this compound. The protocol is divided into two main parts: the in vitro cell viability assay and the data analysis in GraphPad Prism.
Part 1: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H929)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would span several orders of magnitude around the expected IC50 (e.g., 1 nM to 5000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Part 2: Dose-Response Curve Analysis in GraphPad Prism
This protocol outlines the steps to analyze the raw data from the cell viability assay and generate a dose-response curve in GraphPad Prism.
Procedure:
-
Data Entry:
-
Open GraphPad Prism and select "XY" from the "New Table & Graph" section.
-
For the X-axis, choose "Numbers". For the Y-axis, select "Enter replicate values in side-by-side subcolumns".
-
Enter the concentrations of this compound in the X column.
-
Enter the corresponding absorbance values for each replicate in the Y columns.
-
-
Data Transformation and Normalization:
-
Transform the X values to logarithms. Click on the "Analyze" button, select "Transform" from the "Transform, Normalize..." section, and choose "Transform X values using X=Log(X)".
-
Normalize the data to express it as a percentage of the control. Click "Analyze" again, select "Normalize" from the "Transform, Normalize..." section. Define 0% as your blank (no cells) and 100% as your vehicle control.
-
-
Non-linear Regression:
-
With the normalized data sheet selected, click "Analyze" and choose "Nonlinear regression (curve fit)" from the "XY Analyses" section.
-
In the "Dose-Response - Inhibition" family of equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)".
-
Click "OK" to perform the curve fit.
-
-
Interpreting the Results:
-
Prism will generate a results sheet containing the best-fit values for the parameters, including the LogIC50. The IC50 value is automatically calculated from the LogIC50.
-
The results will also include the HillSlope and R squared values.
-
A graph will be generated showing your data points and the fitted dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for dose-response curve generation.
References
- 1. OUH - Protocols [ous-research.no]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Cell viability assays/dose–response curves [bio-protocol.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. How to fit a dose response curve with Prism. - FAQ 1651 - GraphPad [graphpad.com]
Application Notes and Protocols for Determining the IC50 of (R)-MIK665 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for many cancer cells.[1][5] Its overexpression has been implicated in the pathogenesis and resistance to therapy in a variety of hematologic malignancies and solid tumors.[3][5] this compound binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[3][6] These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in preclinical drug evaluation.
Mechanism of Action of this compound
This compound selectively binds to the BH3-binding groove of the Mcl-1 protein with sub-nanomolar affinity.[3] This binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and prevents Mcl-1 from sequestering the pro-apoptotic effector proteins Bak and Bax.[6] The liberated Bak and Bax can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, apoptosis.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | Sensitive Samples | 2 - 5.4 | [7] |
| Acute Myeloid Leukemia (AML) | Intermediate Samples | 44.1 - 45 | [7] |
| Acute Myeloid Leukemia (AML) | Resistant Samples | 134.8 - 158.4 | [7] |
| Multiple Myeloma | H929 | 250 | [2] |
| Melanoma | A375 | Efficacy observed in combination studies | [2][8] |
| Melanoma | 1205Lu | Efficacy observed in combination studies | [2] |
Experimental Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the determination of this compound IC50 values using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9][10][11][12]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well white, flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Workflow
Step-by-Step Procedure
1. Cell Seeding: a. Culture cancer cell lines in their recommended complete medium until they reach approximately 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. c. Resuspend cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well white, flat-bottom plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range in the initial experiment (e.g., 0.1 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only). d. After the 24-hour incubation period, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.
3. Incubation: a. Incubate the plate for a predetermined time period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.
4. Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes before use.[13] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[13] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13] e. Measure the luminescence of each well using a luminometer.
5. Data Analysis: a. Subtract the average luminescence value of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).
- % Viability = (Luminescence of treated well / Luminescence of vehicle control well) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R).
Logical Relationship for Data Analysis
Conclusion
This document provides a detailed framework for determining the IC50 of the Mcl-1 inhibitor this compound in various cancer cell lines. Adherence to these protocols will enable researchers to generate robust and reproducible data, facilitating the preclinical evaluation of this promising anti-cancer agent. The provided diagrams offer a clear visual representation of the compound's mechanism of action, the experimental workflow, and the data analysis pipeline.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. MCL1 inhibition targets Myeloid Derived Suppressors Cells, promotes antitumor immunity and enhances the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 12. ch.promega.com [ch.promega.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-MIK665 Animal Model Xenograft Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptosis pathway. Its overexpression is implicated in the survival and resistance of various cancer cells, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML).[1][2] this compound binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in Mcl-1-dependent cancer cells.[1] Preclinical studies have demonstrated that this compound exhibits strong antitumor activity in a variety of hematologic tumor models, including complete regression of established tumors in xenograft models.[1]
These application notes provide a detailed protocol for conducting a xenograft study in an animal model to evaluate the in vivo efficacy of this compound. The protocol outlines the use of the H929 multiple myeloma cell line and the MOLM-13 acute myeloid leukemia cell line in immunodeficient mice.
Signaling Pathway of this compound
This compound functions by inhibiting Mcl-1, a key node in the intrinsic apoptotic pathway. The diagram below illustrates the mechanism of action.
Figure 1: this compound Signaling Pathway.
Experimental Workflow
A typical xenograft study to evaluate the efficacy of this compound follows a structured workflow, from cell culture and animal inoculation to data analysis.
Figure 2: Experimental Workflow for this compound Xenograft Study.
Materials and Methods
Cell Lines
-
H929 (Multiple Myeloma): Human myeloma cell line.
-
MOLM-13 (Acute Myeloid Leukemia): Human AML cell line.
Animals
-
SCID (Severe Combined Immunodeficient) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice: Female, 6-8 weeks old.
Reagents
-
This compound (S64315)
-
Vehicle for this compound: A common vehicle for intravenous administration of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, penicillin/streptomycin).
-
Matrigel (for subcutaneous injection).
-
Anesthetic (e.g., isoflurane).
Experimental Protocols
Cell Culture and Preparation
-
Culture H929 or MOLM-13 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration for injection.
Tumor Implantation
-
Anesthetize the mice using isoflurane.
-
For the H929 model, subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each SCID mouse.[3]
-
For the MOLM-13 model, subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each NSG mouse.
-
Allow the tumors to establish and grow to a palpable size (approximately 100-150 mm³).
Drug Preparation and Administration
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution with the appropriate vehicle to the final desired concentration. A formulation that can be used for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound or vehicle control intravenously (i.v.) via the tail vein. Preclinical studies have shown that intravenous administration of S64315 results in a potent, dose-dependent antitumor response.[1]
Monitoring and Endpoints
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and overall survival.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).
-
At the end of the study, excise the tumors and weigh them. Tissues can be collected for further pharmacodynamic analysis.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data from a xenograft study with this compound based on the potent in vivo activity reported in the literature.[1]
Table 1: Efficacy of this compound in H929 Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Number of Regressions |
| Vehicle Control | - | i.v., twice weekly | 1250 ± 150 | - | 0/8 |
| This compound | 25 | i.v., twice weekly | 450 ± 90 | 64 | 2/8 |
| This compound | 50 | i.v., twice weekly | 150 ± 50 | 88 | 6/8 (2 complete) |
Table 2: Survival Analysis in MOLM-13 AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | i.v., twice weekly | 25 | - |
| This compound | 25 | i.v., twice weekly | 40 | 60 |
| This compound | 50 | i.v., twice weekly | 55 | 120 |
Conclusion
This document provides a comprehensive guide for designing and executing a xenograft study to evaluate the preclinical efficacy of the Mcl-1 inhibitor this compound. The detailed protocols for two relevant hematological cancer models, H929 and MOLM-13, along with the structured data presentation, are intended to facilitate reproducible and robust in vivo research. The potent antitumor activity of this compound observed in preclinical models underscores its potential as a promising therapeutic agent for Mcl-1-dependent cancers.[1]
References
Application Notes and Protocols for Intravenous Administration of (R)-MIK665 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) protein family and a key regulator of the intrinsic apoptosis pathway.[3][4] Overexpression of Mcl-1 is a common feature in various hematologic malignancies, including acute myeloid leukemia (AML), lymphoma, and multiple myeloma, where it contributes to tumor cell survival and resistance to therapy.[5] this compound selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bax. This leads to the activation of the mitochondrial apoptosis cascade, resulting in programmed cell death of Mcl-1-dependent cancer cells.[3][6]
Preclinical studies have demonstrated that intravenous administration of this compound induces a potent, dose-dependent anti-tumor response in mouse models of hematological cancers.[5] Complete regression of established tumors has been observed at well-tolerated doses.[5] These application notes provide a summary of the available data on the intravenous use of this compound in mice, including its mechanism of action, pharmacokinetic and efficacy data, and detailed experimental protocols for its administration in a research setting.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | 250[7] |
| Various Hematological Cell Lines | AML, Lymphoma, MM | < 100[2] |
In Vivo Efficacy of Mcl-1 Inhibitors in Mouse Xenograft Models
Note: Data for this compound is limited. The following table includes data from closely related Mcl-1 inhibitors to provide a reference for expected efficacy.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BRD-810 | MV-4-11 (AML) Xenograft | 50 mg/kg, IV, once weekly | Not specified, but led to increased survival | [8][9] |
| Compound 26 | Solid Tumor Xenograft | 60 mg/kg, IV, single dose | Tumor regression until day 7 | [10] |
| Compound 26 | Solid Tumor Xenograft | 80 mg/kg, IV, single dose | Durable tumor regression until day 15 | [10] |
| A-366 | MV4;11 Xenograft | 30 mg/kg/day, osmotic mini-pump | 45% | [11] |
Preclinical Pharmacokinetic Parameters of Mcl-1 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Clearance (mL/min/kg) | AUC (nM*h/mpk) | Plasma Protein Binding | Reference |
| (M)-18 | 25 | IV | 70 | 252 | >99.8% | [12] |
| Pyrimidine 19 | 25 | IV | 43 | Not Specified | >99.8% | [12] |
| Pyrimidine 20 | 25 | IV | 45 | Not Specified | >99.8% | [12] |
| S64315 | Not Specified | IV | Moderate to High (predicted) | Not Specified | < 0.1% (unbound fraction) | [2] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of Mcl-1, a key anti-apoptotic protein. This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic pathway.
Caption: Mcl-1 Inhibition Pathway.
Experimental Protocols
Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) Xenograft Mouse Model
This protocol describes the establishment of a disseminated AML xenograft model in immunodeficient mice, a suitable model for evaluating the in vivo efficacy of this compound.[13]
Materials:
-
AML cell line (e.g., MV-4-11)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp
Procedure:
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
On the day of injection, harvest the cells by centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Perform a cell count to ensure accuracy.
-
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.
-
-
Intravenous Injection:
-
Place the mouse in a restrainer.
-
Load a 1 mL syringe with 100 µL of the cell suspension (1 x 10^6 cells).
-
Inject the cells slowly into the lateral tail vein.
-
-
Monitoring:
-
Monitor the mice daily for signs of disease progression, such as weight loss, ruffled fur, and reduced mobility.
-
Tumor engraftment can be monitored by flow cytometry for human CD45+ cells in peripheral blood samples.
-
Caption: AML Xenograft Model Workflow.
Protocol 2: Intravenous Administration of this compound
This protocol provides a method for the intravenous administration of this compound to mice bearing hematological tumor xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O)[14]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
-
Animal restrainer
-
Heat lamp
Procedure:
-
Preparation of this compound Formulation:
-
Note: The following is a suggested formulation based on similar compounds. The optimal vehicle may need to be determined empirically.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, add the DMSO stock to PEG300 and mix until clear.
-
Add Tween80 and mix until clear.
-
Finally, add ddH2O to reach the final desired concentration. The final solution should be clear.[14]
-
-
Dosing:
-
A starting dose of 12.5 mg/kg has been reported for a similar Mcl-1 inhibitor.[14] Dose optimization studies are recommended.
-
Calculate the required volume of the this compound solution for each mouse based on its body weight.
-
-
Administration:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Load the calculated volume of the this compound solution into a 1 mL syringe.
-
Administer the solution via slow intravenous injection into the lateral tail vein.
-
-
Treatment Schedule:
-
Treatment schedules can vary. A once-weekly or twice-weekly administration has been used for similar compounds.
-
The duration of treatment will depend on the experimental design and tumor response.
-
Caption: this compound Administration Workflow.
Conclusion
This compound is a promising therapeutic agent for the treatment of Mcl-1-dependent hematological malignancies. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound. Further investigation into the optimal dosing, scheduling, and combination strategies will be crucial for its clinical development.
References
- 1. Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (R)-MIK665
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax.[4][5] In many hematologic malignancies, such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma, the overexpression of Mcl-1 is a key mechanism for tumor cell survival and resistance to therapy.[2][4] this compound selectively binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering the intrinsic pathway of apoptosis in a Bax/Bak-dependent manner.[4][6]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely adopted method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of compounds like this compound.[7][8]
These application notes provide detailed protocols for the preparation and treatment of hematologic cancer cell lines with this compound and subsequent analysis of apoptosis by flow cytometry.
Mechanism of Action and Signaling Pathway
This compound induces apoptosis by inhibiting Mcl-1, a key regulator of the intrinsic apoptosis pathway. This pathway is initiated by various cellular stresses and converges at the mitochondria.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various hematologic cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) after a 48-hour treatment period.
| Cell Type | Subgroup | This compound IC50 (nM) |
| AML Leukocytes | Sensitive | 5.4 |
| Intermediate | 45.0 | |
| Resistant | 134.8 | |
| AML Blast Cells | Sensitive | 2.0 |
| Intermediate | 44.1 | |
| Resistant | 158.4 | |
| AML Monocytes | Sensitive | 3.8 |
| Intermediate | 14.5 | |
| Resistant | 22.9 | |
| Lymphocytes | Sensitive | 52.6 |
| Intermediate | 97.3 | |
| Resistant | 84.5 |
Table 1. this compound IC50 values in primary AML cells and lymphocytes after 48 hours of treatment. Data is categorized by the sensitivity of the patient samples.
| Cell Line | Disease Type | This compound IC50 (nM) |
| NCI-H929 | Multiple Myeloma | 1.7 - 250 |
| MOLM-13 | AML | Varies |
| MV4-11 | AML | Varies |
| OCI-AML3 | AML | Varies |
Table 2. this compound IC50 values in various hematologic cancer cell lines. Note that IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing hematologic cancer cell lines and treating them with this compound.
Materials:
-
Hematologic cancer cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (S64315)
-
DMSO (for stock solution)
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain cell lines in a T-75 flask with complete culture medium in an incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: On the day of the experiment, count the cells and assess viability. Seed the cells in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in 2 mL of complete culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock solution, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
-
Cell Treatment: Add the appropriate volume of the diluted this compound solution to each well. For the vehicle control, add the same volume of medium containing the highest concentration of DMSO used in the treatments.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the staining of this compound-treated cells for flow cytometry analysis of apoptosis.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Carefully collect the cells, including any floating cells in the supernatant, from each well into flow cytometry tubes.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and aspiration.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently mix and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of apoptosis induced by the Mcl-1 inhibitor, this compound. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of the cellular response to this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits DNMT3A R882 mutation-driven clonal hematopoiesis and leukemia by inducing apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Mcl-1 Expression Following (R)-MIK665 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the detection of Myeloid Cell Leukemia-1 (Mcl-1) protein expression by Western blot in cell lines or primary patient samples following treatment with the selective Mcl-1 inhibitor, (R)-MIK665 (also known as S64315). This document outlines the necessary reagents, a detailed step-by-step procedure, and methods for data analysis and visualization of the relevant signaling pathway.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various hematologic malignancies and solid tumors, contributing to cancer cell survival and resistance to therapy. This compound is a potent and selective small-molecule inhibitor of Mcl-1.[1][2] It binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.[1]
Western blotting is a crucial technique to elucidate the cellular response to this compound treatment. It allows for the semi-quantitative or quantitative assessment of Mcl-1 protein levels and the monitoring of downstream markers of apoptosis, providing critical insights into the drug's mechanism of action and efficacy.
Data Presentation
The following table summarizes the reported sensitivity of a selection of primary AML samples to this compound.
| Sample Type | MIK665 Sensitivity | IC50 (nM) | Drug Sensitivity Score (DSS) | Relative Mcl-1 Expression (Western Blot) |
| Primary AML Samples | Sensitive | < 100 | High | Variable |
| Primary AML Samples | Resistant | > 1000 | Low | Variable |
Note: This table is a qualitative summary based on the findings of Aakko et al. (2025). The original study should be consulted for detailed quantitative data.[3][4]
Experimental Protocols
This protocol provides a general workflow for the Western blot analysis of Mcl-1 expression after this compound treatment. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., AML, multiple myeloma, or other relevant lines) in appropriate culture vessels and medium. Allow the cells to adhere and reach a logarithmic growth phase (typically 60-80% confluency for adherent cells).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5] Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration range for your cell line.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized to observe the desired effects on Mcl-1 expression and apoptosis induction.
Protein Lysate Preparation
-
Cell Harvesting:
-
Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C. Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the cell pellet or culture dish.[6] The volume of lysis buffer will depend on the number of cells.
-
Scraping and Collection: For adherent cells, use a cell scraper to detach the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[6][7]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (typically 20-40 µg) from each sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[7]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., rabbit anti-Mcl-1) diluted in blocking buffer. The recommended dilution should be obtained from the antibody datasheet (typically 1:1000). Incubate overnight at 4°C with gentle agitation.[6][7] It is also recommended to probe for downstream apoptosis markers such as cleaved Caspase-3 and cleaved PARP, as well as a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP). The secondary antibody should be diluted in blocking buffer (typically 1:2000 to 1:10000) and incubated for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Capture and Analysis: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Mcl-1 band intensity to the corresponding loading control band intensity for each sample to account for any loading differences.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of Mcl-1 expression.
Caption: Mcl-1 signaling pathway and the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-MIK665 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of (R)-MIK665 in Dimethyl Sulfoxide (DMSO) for research applications. This compound (also known as S64315) is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] It is a crucial tool for studying apoptosis and has potential as an antineoplastic agent.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 125 mg/mL | Molnova[2], Xcess Biosciences[3] |
| Molar Concentration | 142.79 mM | Molnova[2], Xcess Biosciences[3] |
| Alternative Solubility | 100 mg/mL | Selleck Chemicals[1] |
| Alternative Molar Conc. | 114.23 mM | Selleck Chemicals[1][4] |
| Note | Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO. | Selleck Chemicals[1] |
Signaling Pathway
This compound functions by binding to the BH3-binding groove of the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family.[5] This inhibition prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax. Freed Bak and Bax can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (Formula Weight: 875.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 8.75 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
Storage: Store the 100 mM stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution for use in cell culture experiments.
Materials:
-
100 mM this compound in DMSO stock solution
-
Appropriate cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of cell culture medium.
-
Final Working Solution: Further dilute the intermediate solution to the desired final concentration for your experiment. For instance, to treat cells with 1 µM this compound, add 1 µL of the 1 mM intermediate solution to 1 mL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated samples. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
Caption: A standard experimental workflow for in vitro testing of this compound.
References
Application Notes and Protocols for In Vivo Formulation of (R)-MIK665 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis.[2][3][4] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor cell survival and resistance to conventional therapies.[4] By selectively binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bim, thereby triggering apoptosis in Mcl-1-dependent cancer cells.[3][5] Preclinical studies have demonstrated the antitumor activity of this compound in a range of hematologic malignancies, and it is currently under investigation in clinical trials.[1]
A significant challenge in the preclinical development of this compound is its low aqueous solubility. This necessitates the development of specialized formulations to achieve adequate drug exposure for in vivo efficacy and pharmacokinetic studies in xenograft models. These application notes provide detailed protocols for the formulation of this compound for intravenous and oral administration in mouse xenograft studies, along with a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effect by selectively inhibiting Mcl-1, a key regulator of the intrinsic apoptotic pathway. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins like Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. This compound mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Mcl-1. This competitive inhibition liberates Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.
In Vivo Formulation Protocols
Due to its poor aqueous solubility, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. The following protocols describe common vehicle formulations for administering this compound and other poorly soluble compounds in mouse xenograft models. It is crucial to perform small-scale formulation trials to ensure the compound remains in solution at the desired concentration before preparing the final dosing formulation.
Quantitative Data on Formulation Components
| Excipient | Role | Common Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 5 - 25 | Excellent solubilizing agent for many poorly soluble compounds. However, it can have intrinsic biological activity and may cause local irritation at high concentrations.[6][7][8] |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | 30 - 60 | Water-miscible co-solvent that improves the solubility of hydrophobic compounds. Generally well-tolerated in preclinical studies.[9][10] |
| Tween 80 (Polysorbate 80) | Surfactant | 5 - 10 | Non-ionic surfactant used to increase solubility and stability of the formulation by forming micelles. |
| Cremophor EL | Surfactant | 10 | A polyethoxylated castor oil used as a solubilizing agent and emulsifier. Can be associated with hypersensitivity reactions in some cases. |
| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to 100% | Used as the aqueous phase of the formulation to achieve the final desired volume and ensure isotonicity for intravenous injections. |
| Corn Oil | Lipid Vehicle | q.s. to 100% | A common vehicle for oral gavage of lipophilic compounds. |
Protocol 1: Intravenous (IV) Formulation
This protocol is a common starting point for achieving a clear and stable solution of this compound for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Preparation of the Organic Phase:
-
In a sterile vial, dissolve the required amount of this compound powder in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Addition of Co-solvent and Surfactant:
-
To the this compound/DMSO solution, add PEG300. A common ratio is 4 parts PEG300 to 1 part DMSO. For the example above, add 4 mL of PEG300.
-
Add Tween 80 to the mixture. A common final concentration is 5%. For a final volume of 10 mL, this would be 0.5 mL.
-
Mix thoroughly by vortexing until a clear, homogenous solution is obtained.
-
-
Final Formulation:
-
Slowly add sterile saline to the organic mixture while vortexing to reach the final desired concentration and volume. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the volumes would be 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline for a total of 10 mL.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of organic solvents or surfactants, or by lowering the final drug concentration.
-
-
Administration:
-
Administer the formulation to mice via tail vein injection at the desired dose. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Protocol 2: Oral Gavage (PO) Formulation
For oral administration, a suspension or a solution can be prepared. The choice depends on the required dose and the solubility of the compound in the vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
Sterile Water or Saline
-
Corn oil (for suspension)
-
Oral gavage needles
Procedure (Solution):
-
Follow steps 1-3 from the Intravenous Formulation protocol. The final aqueous phase can be sterile water instead of saline.
-
Administer the solution to mice using a suitable oral gavage needle.
Procedure (Suspension in Corn Oil):
-
If a solution is not feasible due to the high dose required, a suspension can be prepared.
-
Weigh the required amount of this compound powder.
-
In a separate tube, prepare the vehicle. A common vehicle for oral gavage is 10% DMSO in corn oil.
-
Add a small amount of the vehicle to the this compound powder and triturate to form a uniform paste.
-
Gradually add the remaining vehicle while vortexing to create a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
-
Administer the suspension to mice using an oral gavage needle.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Conclusion
The successful in vivo evaluation of this compound in xenograft models is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided in these application notes offer a starting point for researchers to prepare stable and effective formulations for both intravenous and oral administration. It is essential to tailor the formulation to the specific experimental needs, including the desired dose, route of administration, and the characteristics of the xenograft model. Careful consideration of the excipients and their potential effects is also crucial for obtaining reliable and reproducible results in preclinical studies. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the mechanism of action of this compound and for planning in vivo experiments.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The antiapoptotic protein Mcl-1 is essential for the survival of neutrophils but not macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming (R)-MIK665 Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MCL-1 inhibitor, (R)-MIK665, in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound, also known as S64315, is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. In AML, malignant cells often overexpress MCL-1 to evade apoptosis (programmed cell death). This compound binds to MCL-1, preventing it from neutralizing pro-apoptotic proteins like BAK and BAX. This unleashes the pro-apoptotic machinery, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, AML cell death.
Q2: My AML cell line is showing resistance to this compound. What are the common resistance mechanisms?
Resistance to this compound in AML cell lines is primarily associated with two key mechanisms:
-
Upregulation of ABCB1: Increased expression of the ATP Binding Cassette Subfamily B Member 1 (ABCB1), also known as Multi-Drug Resistance Protein 1 (MDR1) or P-glycoprotein (P-gp), is a significant factor in MIK665 resistance. ABCB1 is a cell membrane transporter that actively pumps a wide range of substances, including therapeutic drugs, out of the cell, thereby reducing the intracellular concentration and efficacy of this compound.
-
Elevated BCL-XL Expression: Increased levels of BCL-XL, another anti-apoptotic protein from the BCL-2 family, can also confer resistance to this compound. By sequestering pro-apoptotic proteins, elevated BCL-XL can compensate for the inhibition of MCL-1 by this compound, thus maintaining cell survival.
Q3: How can I determine if my resistant AML cell line has high ABCB1 or BCL-XL expression?
You can assess the expression levels of ABCB1 and BCL-XL in your resistant AML cell lines using standard molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of ABCB1 and BCL2L1 (the gene encoding BCL-XL).
-
Western Blotting: To determine the protein expression levels of ABCB1 and BCL-XL.
-
Flow Cytometry: To quantify the percentage of cells expressing ABCB1 on the cell surface.
Q4: What are the recommended strategies to overcome this compound resistance in AML cell lines?
Based on the known resistance mechanisms, the following combination therapies are recommended:
-
Combination with a BCL-2 Inhibitor (Venetoclax): This is a highly effective strategy. The combination of this compound and the BCL-2 inhibitor venetoclax (B612062) can overcome resistance to either drug alone. This dual targeting of MCL-1 and BCL-2 comprehensively blocks the anti-apoptotic machinery in AML cells.
-
Combination with an ABCB1 Inhibitor: For cell lines with high ABCB1 expression, co-treatment with an ABCB1 inhibitor like elacridar (B1662867) or tariquidar (B1662512) can restore sensitivity to (R)-
Technical Support Center: ABCB1 and (R)-MIK665 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the ABCB1 transporter in (R)-MIK665 efflux and the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound identified in preclinical studies?
A1: Preclinical studies in acute myeloid leukemia (AML) have identified that elevated expression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a key mechanism of resistance to the MCL-1 inhibitor this compound.[1][2][3][4] Resistant AML samples often display higher levels of ABCB1.[1][2][3][4][5]
Q2: How can I determine if my experimental cell line or patient sample is resistant to this compound due to ABCB1 expression?
A2: You can assess ABCB1 expression at the transcript level using quantitative PCR (qPCR) or RNA sequencing. One study identified a log2 counts per million (log2CPM) cutoff value of 5.22 for ABCB1 expression to predict this compound resistance in AML samples.[6] At the protein level, ABCB1 expression and function can be determined by Western blot, flow cytometry, or immunofluorescence.[7] Functionally, an ABCB1-mediated efflux assay using a fluorescent substrate like rhodamine 123 or calcein (B42510) AM can confirm transporter activity.[7][8][9][10][11][12][13]
Q3: Can resistance to this compound be reversed by inhibiting ABCB1?
A3: Yes, studies have shown that co-administration of this compound with ABCB1 inhibitors, such as elacridar (B1662867) and tariquidar (B1662512), can effectively eliminate this compound-resistant AML blasts.[1][2][4][5] This indicates that inhibiting ABCB1-mediated efflux can restore sensitivity to this compound.[1][4]
Q4: I am seeing conflicting reports on the effectiveness of elacridar in overcoming this compound resistance. Can you clarify?
Q5: Are there alternative strategies to overcome this compound resistance besides direct ABCB1 inhibition?
A5: Yes, combination therapy with the BCL-2 inhibitor venetoclax (B612062) has been shown to be an effective strategy to overcome resistance in this compound-resistant samples.[1][2][3][4][5] This combination can also restore sensitivity in samples that have primary resistance to venetoclax.[1][2][14]
Troubleshooting Guides
Issue 1: Inconsistent results in ABCB1 efflux assays.
-
Possible Cause 1: Sub-optimal inhibitor concentration.
-
Possible Cause 2: Cell health and viability.
-
Troubleshooting Step: Ensure high cell viability (>90%) before starting the assay. Use microscopy to check for morphological changes. Dead or unhealthy cells can lead to inconsistent results.
-
-
Possible Cause 3: Fluorescent dye concentration and incubation time.
Issue 2: Lack of sensitization to this compound after treatment with an ABCB1 inhibitor.
-
Possible Cause 1: Multiple resistance mechanisms.
-
Troubleshooting Step: Your cells may have additional resistance mechanisms beyond ABCB1 expression. Studies have shown that resistant samples can also have higher levels of the anti-apoptotic protein BCL-XL.[1][2][3][4][5] Consider evaluating the expression of other BCL-2 family proteins and other ABC transporters.[15]
-
-
Possible Cause 2: Ineffective ABCB1 inhibition.
-
Possible Cause 3: Inappropriate drug combination scheduling.
-
Troubleshooting Step: Experiment with different drug administration schedules. Pre-incubating the cells with the ABCB1 inhibitor before adding this compound may be more effective.
-
Data Presentation
Table 1: Predictive Performance of ABCB1 Expression for this compound Resistance
| Parameter | Value | Reference |
| ABCB1 Expression Cutoff | log2CPM > 5.22 | [6] |
Table 2: Combination Effects of this compound with ABCB1 Inhibitors in High ABCB1 AML Samples
| Combination | Effect | Reference |
| This compound + Elacridar | Increased Drug Sensitivity Score (DSS) | [6] |
| This compound + Tariquidar | Effective elimination of AML blasts | [1][2][4][5] |
Experimental Protocols
1. ABCB1-Mediated Efflux Assay using Calcein AM
This protocol is adapted from established high-throughput screening methods.[8][9][12][13]
-
Cell Plating: Plate ABCB1-overexpressing cells (e.g., KB-V1) and the parental cell line (e.g., KB-3-1) in 96-well or 384-well clear bottom plates and incubate at 37°C.[8]
-
Compound Treatment: Treat the cells with varying concentrations of your test compound or a known ABCB1 inhibitor (e.g., XR9576, verapamil, cyclosporin (B1163) A) as a positive control.[8][9][13]
-
Substrate Addition: Add calcein AM to a final concentration of 1 µM to all wells.
-
Image Acquisition: After a 1-hour incubation, acquire phase-contrast and fluorescent images using a high-content imaging system.[8][13]
-
Data Analysis: Quantify the intracellular fluorescence intensity. A dose-dependent increase in fluorescence in the ABCB1-overexpressing cells indicates inhibition of efflux.[9][12]
2. Assessment of this compound and Inhibitor Combination Efficacy
This protocol is based on studies evaluating drug combinations in AML samples.[6]
-
Cell Preparation: Isolate primary AML samples or use cell lines with known high ABCB1 expression.
-
Drug Treatment: Treat the cells with this compound alone, the ABCB1 inhibitor (e.g., elacridar) alone, or a combination of both. A typical incubation time is 48 hours.[6]
-
Response Measurement: Measure cell viability and apoptosis using flow cytometry.[6]
-
Data Analysis: Calculate the Drug Sensitivity Score (DSS) for single agents and the combination. Synergy can be quantified using methods like the Zero Interaction Potency (ZIP) score.[6]
Visualizations
References
- 1. DSpace [helda.helsinki.fi]
- 2. Predictors of response and rational combinations for the novel MCL-1 inhibitor MIK665 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 9. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-MET tyrosine kinase inhibitors reverse drug resistance mediated by the ATP-binding cassette transporter B1 (ABCB1) in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-androgens inhibit ABCB1 efflux and ATPase activity and reverse docetaxel resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BCL-XL Upregulation as a Resistance Mechanism to (R)-MIK665
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the upregulation of BCL-XL as a mechanism of resistance to the Mcl-1 inhibitor, (R)-MIK665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MIK665 or S64315, is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents programmed cell death, or apoptosis.[1] By binding to and inhibiting Mcl-1, this compound allows for the activation of pro-apoptotic proteins, leading to the selective death of cancer cells that are dependent on Mcl-1 for survival.[1][2]
Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Acquired resistance to this compound can arise from various molecular changes within the cancer cells. One of the key resistance mechanisms is the upregulation of other anti-apoptotic proteins from the Bcl-2 family, most notably B-cell lymphoma-extra large (BCL-XL).[5][6] This upregulation compensates for the inhibition of Mcl-1, thereby restoring the cell's ability to evade apoptosis. Another potential mechanism is the increased expression of drug efflux pumps like ABCB1 (MDR1), which can reduce the intracellular concentration of the drug.[5][6]
Q3: How can we confirm that BCL-XL upregulation is the cause of resistance to this compound in our experimental model?
To confirm BCL-XL-mediated resistance, you should perform experiments to demonstrate both the increased expression of BCL-XL in resistant cells and the reversal of resistance upon BCL-XL inhibition. Key steps include:
-
Assess BCL-XL Expression: Compare BCL-XL mRNA and protein levels between your sensitive (parental) and resistant cell lines using qPCR and Western Blotting, respectively.
-
Functional Validation: Treat the resistant cells with a combination of this compound and a selective BCL-XL inhibitor (e.g., A-1331852).[5] A synergistic effect, where the combination restores sensitivity and induces apoptosis, would strongly indicate that BCL-XL upregulation is a key resistance mechanism.
Q4: What are the expected quantitative changes in IC50 values when BCL-XL is upregulated?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In cell lines that have developed resistance to this compound through BCL-XL upregulation, you can expect a significant increase in the IC50 value compared to the parental, sensitive cell line. The fold-change in IC50 can vary depending on the cell line and the level of BCL-XL expression.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (nM) | Fold Change in Resistance |
| AML-Parental | Sensitive | 50 | - |
| AML-Resistant | Resistant (BCL-XL Upregulation) | 1500 | 30x |
| NSCLC-Parental | Sensitive | 100 | - |
| NSCLC-Resistant | Resistant (BCL-XL Upregulation) | 2500 | 25x |
Q5: Can co-treatment with a BCL-XL inhibitor overcome resistance to this compound?
Yes, co-treatment with a selective BCL-XL inhibitor is a rational strategy to overcome resistance mediated by BCL-XL upregulation.[5] By simultaneously inhibiting both Mcl-1 and BCL-XL, the cancer cell's primary survival pathways are blocked, leading to a restored apoptotic response.
Table 2: Effect of BCL-XL Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | This compound IC50 (nM) |
| AML-Resistant | This compound alone | 1500 |
| AML-Resistant | This compound + A-1331852 (1 µM) | 75 |
Experimental Protocols
Protocol 1: Western Blot for BCL-XL Detection
This protocol outlines the steps to detect and quantify BCL-XL protein levels in cell lysates.
-
Cell Lysis:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL-XL (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for BCL2L1 (BCL-XL) mRNA Expression
This protocol describes the measurement of BCL2L1 (the gene encoding BCL-XL) mRNA levels.
-
RNA Extraction:
-
Extract total RNA from sensitive and resistant cells using a commercially available RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BCL2L1, and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BCL2L1 and the housekeeping gene.
-
Calculate the relative expression of BCL2L1 using the ΔΔCt method.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (and in combination with a BCL-XL inhibitor for synergy studies) for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Troubleshooting Guides
Table 3: Western Blot Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak BCL-XL Signal | Insufficient protein loaded | Increase the amount of protein lysate per lane. |
| Poor antibody quality | Use a validated antibody for BCL-XL. Check the recommended dilution. | |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. |
| Protein degradation | Use fresh lysates and always include protease inhibitors. |
Table 4: qPCR Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Amplification | Poor RNA quality | Ensure RNA has a 260/280 ratio of ~2.0. |
| Incorrect primer design | Validate primers using a standard PCR and gel electrophoresis. | |
| High Ct Values | Low target expression | Increase the amount of cDNA template. |
| Inefficient reverse transcription | Use a high-quality reverse transcriptase and optimize the reaction. | |
| Inconsistent Replicates | Pipetting errors | Use calibrated pipettes and be careful when setting up reactions. |
| Poor template quality | Re-purify the RNA/cDNA. |
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Predictors of response and rational combinations for the novel MCL-1 inhibitor MIK665 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing (R)-MIK665 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-MIK665 in in vivo studies. Our goal is to facilitate the optimization of experimental protocols and address common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By binding to Mcl-1, this compound blocks its function, leading to the activation of the intrinsic apoptosis pathway in cancer cells that are dependent on Mcl-1 for survival. This process is dependent on the pro-apoptotic proteins BAX and BAK.
Q2: What are the primary therapeutic areas being investigated for this compound?
Preclinical and clinical studies have primarily focused on hematological malignancies such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma, where Mcl-1 is a known driver of cancer cell survival.[1][4] There is also emerging research into its potential in solid tumors.
Q3: What is a typical starting dose for this compound in in vivo mouse studies?
A definitive universal starting dose cannot be provided as the optimal dosage is highly dependent on the specific animal model, tumor type, and experimental endpoint. However, published preclinical studies with Mcl-1 inhibitors provide a starting point for dose-ranging studies. For instance, a dose of 25 mg/kg of S64315 (MIK665) has been used in a syngeneic mouse melanoma model.[5][6] For a closely related predecessor, S63845, a maximum tolerated dose (MTD) of 12.5 mg/kg was established in humanized Mcl-1 mice when administered for five consecutive days.[7] It is crucial to perform a dose-escalation study to determine the MTD and optimal efficacious dose for your specific model.
Q4: What is the recommended route of administration for this compound in vivo?
Intravenous (IV) administration has been commonly reported for this compound and its analogs in preclinical studies to ensure consistent bioavailability.[1][8][9] However, intraperitoneal (IP) administration has also been used.[5][6] The choice of administration route will depend on the formulation and the experimental design.
Q5: What are the potential on-target toxicities associated with Mcl-1 inhibition?
A significant concern with Mcl-1 inhibitors is on-target cardiotoxicity, which can manifest as an elevation in cardiac troponin levels.[3][10][11] This is because Mcl-1 is also essential for the survival and function of cardiomyocytes. Researchers should carefully monitor for signs of cardiac distress in animal models. Using humanized Mcl-1 mouse models may provide a more accurate assessment of potential cardiotoxicity, as these models have shown increased sensitivity to Mcl-1 inhibitors.[3][7]
Data Presentation
Table 1: Summary of In Vivo Efficacy of Mcl-1 Inhibitors
| Compound | Dosage | Dosing Schedule | Animal Model | Tumor Type | Outcome | Citation |
| S64315 (MIK665) | 25 mg/kg | Days 4, 6, 9, 11 (IP) | C57BL/6J Mice | B16.F10 Melanoma | Significant tumor growth inhibition (in combination with anti-PD-1) | [5][6] |
| S63845 | 12.5 mg/kg | 5 consecutive days (IV) | Humanized Mcl-1 Mice | N/A (MTD study) | Maximum Tolerated Dose | [7] |
| Compound 26 | 60 mg/kg | Single dose (IV) | NCI-H929 Xenograft | Multiple Myeloma | Tumor regression | [2][12] |
| Compound 26 | 80 mg/kg | Single dose (IV) | NCI-H929 Xenograft | Multiple Myeloma | Tumor regression | [2][12] |
Table 2: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice
| Compound | Administration Route | Dose (mg/kg) | IV Clearance (mL/min/kg) |
| Compound (M)-18 | IV | 25 | 70 |
| Compound 19 | IV | 25 | 43 |
| Compound 20 | IV | 25 | 45 |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High inter-animal variability in tumor response | Inconsistent tumor cell implantation or growth | Ensure a standardized cell implantation technique and randomize animals into groups only after tumors have reached a consistent, predetermined size. |
| Improper drug formulation or administration | Prepare fresh drug formulations for each experiment. Ensure complete solubilization of this compound. Use a consistent and validated administration technique (e.g., tail vein injection for IV). | |
| Lack of efficacy at expected therapeutic doses | Insufficient target engagement | Confirm Mcl-1 dependency of your tumor model in vitro prior to in vivo studies. Conduct a pharmacodynamic (PD) study to measure target engagement in tumor tissue at various time points after dosing. |
| Development of resistance | Mcl-1 inhibitor resistance can be mediated by the upregulation of other anti-apoptotic proteins like Bcl-xL or through efflux pumps like ABCB1.[13] Consider combination therapies to overcome resistance.[14][15] | |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) | Dose is above the Maximum Tolerated Dose (MTD) | Perform a dose-escalation study to determine the MTD in your specific animal model and strain. |
| Vehicle-related toxicity | Always include a vehicle-only control group to differentiate between compound and vehicle toxicity. | |
| Elevated cardiac troponins or signs of cardiotoxicity | On-target toxicity in cardiomyocytes | Reduce the dose or modify the dosing schedule (e.g., intermittent dosing).[1] Consider using a humanized Mcl-1 mouse model for more clinically relevant cardiotoxicity assessment.[3][7] Monitor cardiac function using non-invasive methods like echocardiography. |
Experimental Protocols
General Protocol for In Vivo Xenograft Efficacy Study
This protocol provides a general framework. Specific details should be optimized for your experimental goals.
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., AML, MM) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[16]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Formulation: this compound (S64315) can be formulated for intraperitoneal administration by dissolving the compound in 2% Kolliphor EL and 98% sterile PBS.[5][6] For intravenous administration of a similar Mcl-1 inhibitor (S63845), a formulation of 2% Vitamin E/TPGS in 0.9% NaCl has been used.[7]
-
Administration: Administer this compound and vehicle control according to the predetermined dose and schedule (e.g., intravenously or intraperitoneally).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
Collect tumor and plasma samples at various time points after the last dose to assess target engagement (e.g., by co-immunoprecipitation of Mcl-1/BIM) and downstream effects (e.g., caspase-3 cleavage).
-
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. MCL1 inhibition targets Myeloid Derived Suppressors Cells, promotes antitumor immunity and enhances the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src inhibition potentiates MCL-1 antagonist activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ncardia.com [ncardia.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. News - MIK665 - LARVOL VERI [veri.larvol.com]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MIK665 off-target effects on kinase panels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the potent and selective Mcl-1 inhibitor, (R)-MIK665 (also known as MIK665 or S64315).
This compound is a highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a member of the Bcl-2 family. [1][2][3][4] Its primary mechanism of action is to bind to Mcl-1, thereby promoting apoptosis in cells that depend on this protein for survival.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the anti-apoptotic protein Mcl-1.[1][2][3] It acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and inhibiting its function. This leads to the activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner.[4]
Q2: How selective is this compound for Mcl-1 over other Bcl-2 family members?
A2: this compound is reported to be highly selective for Mcl-1, with significantly lower affinity for other anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[4][5]
Q3: What are the reported potency values for this compound against Mcl-1?
A3: Various studies have reported high potency for this compound against Mcl-1, with IC50 and Ki values in the low nanomolar and even picomolar range. Reported values include an IC50 of 1.81 nM for MCL1 and Ki values of 1.2 nM and 0.048 nM.[2]
Q4: Are there any known off-target effects of this compound on kinase panels?
A4: As of the latest available information, specific data from a comprehensive kinase panel screening for this compound is not publicly available. While it is designed to be a selective Mcl-1 inhibitor, like many small molecules, it may exhibit off-target activities. Researchers should consider performing their own kinase screening to characterize its selectivity profile within their experimental system.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell line dependency on Mcl-1. The cytotoxic effect of this compound is dependent on the cell line's reliance on Mcl-1 for survival.
-
Troubleshooting Tip: Confirm the Mcl-1 expression and dependency of your cell line using techniques like Western Blot or RNAi/CRISPR.
-
-
Possible Cause 2: Assay incubation time. The time required to observe apoptosis can vary between cell lines.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell viability assay.
-
-
Possible Cause 3: Compound stability and solubility. this compound may degrade or precipitate in culture media over long incubation times.
-
Troubleshooting Tip: Prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.
-
Issue 2: Unexpected cellular effects potentially due to off-target kinase activity.
-
Possible Cause: Inhibition of one or more kinases. Although designed as an Mcl-1 inhibitor, this compound could potentially interact with the ATP-binding site of certain kinases.
-
Troubleshooting Tip: To assess potential off-target kinase effects, a broad kinase panel screening is recommended. The experimental protocol section below provides a general workflow for such a screen. If a specific kinase is identified as a potential off-target, its role in the observed phenotype can be validated using a more selective inhibitor for that kinase or through genetic approaches.
-
Off-Target Kinase Panel Screening Data
Disclaimer: The following table presents a hypothetical kinase screening dataset for this compound to illustrate the expected format and potential results for a selective inhibitor. This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Mcl-1 (Target) | 98% | 1.8 |
| ABL1 | 5% | >10,000 |
| AKT1 | 2% | >10,000 |
| AURKA | 8% | >10,000 |
| CDK2 | 1% | >10,000 |
| EGFR | 4% | >10,000 |
| FYN | 12% | >10,000 |
| LCK | 9% | >10,000 |
| MEK1 | 3% | >10,000 |
| PIK3CA | 6% | >10,000 |
| SRC | 15% | >10,000 |
| VEGFR2 | 7% | >10,000 |
Experimental Protocols
Protocol: Biochemical Kinase Panel Screening (General)
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of purified kinases.
1. Reagents and Materials:
- Purified recombinant kinases
- Specific peptide substrates for each kinase
- This compound stock solution (e.g., 10 mM in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP solution
- Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
- Multi-well assay plates (e.g., 384-well)
2. Procedure:
- Prepare serial dilutions of this compound in DMSO.
- In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).
- Add the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the remaining ATP using a luciferase-based system (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Normalize the data using the vehicle (DMSO) and no-enzyme controls.
- Calculate the percent inhibition for each concentration of this compound.
- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor solubility of (R)-MIK665 in aqueous solutions
Topic: Troubleshooting Poor Solubility of (R)-MIK665 in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with this compound. The following information is intended to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] By inhibiting Mcl-1, this compound induces apoptosis in cancer cells that are dependent on this protein for survival, making it a promising agent in oncology research.[3][5] However, like many potent, high-molecular-weight kinase inhibitors, this compound is a hydrophobic molecule with poor solubility in aqueous solutions, which can present significant challenges in experimental assays.[6]
Q2: What are the known solubility properties of this compound?
This compound is characterized by its high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and poor solubility in water. This disparity is a common source of experimental issues.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?
This is a frequent issue known as "precipitation upon dilution." It occurs because the highly concentrated this compound in the DMSO stock solution is rapidly introduced into an aqueous environment where its solubility is much lower. This sudden change in solvent polarity causes the compound to crash out of solution.
Q4: What is a recommended starting formulation for in vivo studies?
Based on available data, a common formulation for intravenous (i.v.) administration in animal models consists of a mixture of co-solvents and surfactants.[4] A typical formulation is:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH2O (double-distilled water)
It is crucial to prepare this formulation by adding the components sequentially and ensuring the mixture is clear at each step before adding the next component.[4]
Troubleshooting Guide
Initial Solubility Assessment
If you are encountering solubility issues with this compound, a systematic approach can help diagnose and solve the problem. The following workflow provides a step-by-step guide to troubleshooting.
Caption: A stepwise guide to resolving solubility issues with this compound.
Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent/System | Solubility | Concentration | Notes |
| DMSO | Soluble | 10 mM | From vendor data sheets.[1] |
| ≥ 125 mg/mL | 142.79 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][4] | |
| Water | Insoluble | - | Stated on multiple vendor websites. |
| Ethanol | Insoluble | - | From vendor data sheets. |
| In Vivo Formulation | Soluble | Varies | A mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Calculation : Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 875.41 g/mol .
-
Dissolution : Add the calculated volume of anhydrous DMSO to the solid compound.
-
Mixing : Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.
-
Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol helps determine the kinetic solubility of this compound in your aqueous buffer of choice.
-
Prepare Stock Dilutions : From your 10 mM stock in DMSO, prepare a serial dilution series in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Buffer Dispensing : In a 96-well plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition : Add 2 µL of each DMSO dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation : Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).
-
Analysis : The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway
This compound functions by inhibiting Mcl-1, a key pro-survival protein in the BCL-2 family. This disruption of Mcl-1's function leads to the activation of the intrinsic apoptotic pathway.
Caption: The signaling pathway of this compound-induced apoptosis.
References
Managing toxicity of (R)-MIK665 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, (R)-MIK665, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis.[4] By binding to Mcl-1, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death, particularly in tumors that are dependent on Mcl-1 for survival.[5]
Q2: What are the primary on-target toxicities of this compound observed in animal models?
A2: The primary on-target toxicities associated with Mcl-1 inhibition in animal models are hematological and cardiac toxicities. These arise because normal hematopoietic stem and progenitor cells, as well as cardiomyocytes, rely on Mcl-1 for their survival and function.[6][7][8]
Q3: In which animal models has the toxicity of Mcl-1 inhibitors been studied?
A3: The toxicity of Mcl-1 inhibitors, including this compound and structurally related compounds, has been evaluated in various preclinical models, including mice (both wild-type and immunodeficient), rats, and dogs.[3][5][9] Notably, a humanized Mcl-1 mouse model, where the murine Mcl-1 is replaced with its human counterpart, has proven to be a more sensitive and clinically relevant model for assessing toxicities, especially cardiotoxicity.[10][11]
Troubleshooting Guide
Hematological Toxicity
Issue: Observed decrease in peripheral blood cell counts (neutropenia, thrombocytopenia, lymphopenia) following this compound administration.
Possible Cause: Mcl-1 is essential for the survival and maintenance of hematopoietic stem and progenitor cells.[6] Inhibition of Mcl-1 by this compound can lead to the depletion of these precursor cells, resulting in decreased production of mature blood cells.[12] Mature hematopoietic cells appear to be less sensitive to Mcl-1 inhibition.[6]
Troubleshooting/Mitigation Strategies:
-
Dose Optimization:
-
Determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. The MTD for a related Mcl-1 inhibitor was found to be approximately 3-fold lower in humanized Mcl-1 mice compared to wild-type mice.[9][13]
-
Consider intermittent dosing schedules (e.g., weekly or twice weekly) instead of daily administration. This may provide a therapeutic window, allowing for hematopoietic recovery between doses.[14]
-
-
Supportive Care:
-
Implement supportive care measures as you would for conventional chemotherapy. This can include maintaining a sterile environment to prevent opportunistic infections in neutropenic animals and providing softened or liquid diets for easier consumption.
-
For severe neutropenia, administration of granulocyte colony-stimulating factor (G-CSF) can be considered, although its efficacy in the context of Mcl-1 inhibition requires specific validation.
-
-
Combination Therapy:
-
Combining this compound with other anti-cancer agents, such as the Bcl-2 inhibitor venetoclax (B612062), may allow for the use of lower, less toxic doses of each compound while achieving synergistic anti-tumor activity.[7][11][15]
-
Monitoring Plan:
-
Perform complete blood counts (CBCs) with differentials at baseline and at regular intervals during and after treatment.
-
Monitor animal weight and clinical signs (e.g., lethargy, ruffled fur, signs of infection or bleeding) daily.
Cardiac Toxicity
Issue: Elevated cardiac troponin levels, or signs of cardiac dysfunction on echocardiography.
Possible Cause: Mcl-1 plays a critical role in maintaining mitochondrial homeostasis and the survival of cardiomyocytes.[8] Inhibition of Mcl-1 can disrupt mitochondrial function, leading to cardiomyocyte death (often through necrosis) and the release of cardiac troponins (cTnI or cTnT), which are sensitive biomarkers of cardiac injury.[1][12][14] This has been a dose-limiting toxicity for several Mcl-1 inhibitors in clinical trials.[16][17]
Troubleshooting/Mitigation Strategies:
-
Appropriate Animal Model:
-
Dosing Strategy:
-
Combination Therapy:
-
Investigate combination therapies that may permit a reduction in the dose of this compound required for anti-tumor efficacy, thereby lowering the risk of cardiac adverse events.
-
Monitoring Plan:
-
Biomarkers: Measure serum cardiac troponin I (cTnI) or T (cTnT) at baseline and at multiple time points after dosing (e.g., 6, 24, and 48 hours post-dose).[13][18]
-
Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).[1][2][6]
-
Histopathology: At the end of the study, conduct detailed histopathological examination of the heart tissue, looking for signs of cardiomyocyte necrosis, inflammation, and fibrosis.[8]
Data Presentation
Table 1: Preclinical Toxicity Profile of Mcl-1 Inhibitors
| Parameter | Species/Model | Compound | Observed Toxicity/Finding | Citation |
| Hematological Toxicity | Human CD34+ cells | S63845 | Depletion of hematopoietic stem and progenitor cells. | [6][12] |
| Humanized Mcl-1 Mice | S63845 | Transient loss of B-lymphocytes. | [11] | |
| Mice | S63845 | Hematopoietic recovery from myeloablative stress is severely compromised with reduced Mcl-1 levels. | ||
| Cardiac Toxicity | Humanized Mcl-1 Mice | This compound | Significantly elevated troponin T levels without immediate signs of heart failure. | [10] |
| Patients (Clinical Trial) | ABBV-467 | Increases in plasma cardiac troponin levels. | [14] | |
| Patients (Clinical Trial) | AZD5991 | High troponin levels and low response rates. | [19] | |
| Mice (cardiomyocyte-specific knockout) | - | Deletion of Mcl-1 leads to lethal cardiac failure and mitochondrial dysfunction. | [8] | |
| Maximum Tolerated Dose (MTD) | Humanized Mcl-1 Mice | S63845 | ~3-fold lower MTD compared to wild-type mice. | [9][13] |
| Mice and Rats | This compound | Complete tumor regression at "well-tolerated doses" (specific MTD not publicly available). | [5] | |
| Combination Therapy | Mouse Xenograft Model | S63845 + Venetoclax | Excellent tolerability with no significant body weight loss. | [15] |
| Mouse Xenograft Model | MIK665 + Navitoclax | Tolerable toxicity (p > 0.40). | [20][21] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice
This protocol is adapted from formulation information for similar small molecule inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile water for injection or 5% dextrose solution (D5W)
-
Sterile microcentrifuge tubes
-
Insulin syringes with 29G needles
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
For a final injection volume of 100 µL per 20g mouse (5 mL/kg), prepare the vehicle formulation. For a 1 mL final volume:
-
Add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture. Mix until clear.
-
Add 500 µL of sterile water or D5W to bring the final volume to 1 mL.
-
-
The final concentration of this formulation would be 5 mg/mL. A 100 µL injection would deliver a 0.5 mg dose. Adjust concentrations as needed for your target dose.
-
Administer the solution via intravenous (IV) injection into the lateral tail vein. The maximum recommended bolus IV injection volume is 5 mL/kg.[8]
-
The mixed formulation should be used immediately for optimal results.
Protocol 2: Monitoring Cardiac Toxicity in Mice
1. Serum Cardiac Troponin I (cTnI) Measurement:
-
Blood Collection:
-
Collect 50-100 µL of blood via submandibular or saphenous vein puncture at baseline (pre-dose) and at selected time points post-dose (e.g., 6, 24, 48 hours).
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.
-
Store serum samples at -80°C until analysis.
-
-
Analysis:
-
Use a high-sensitivity immunoassay specific for mouse cTnI for accurate quantification, as baseline levels are very low.[13]
-
Analyze samples according to the manufacturer's protocol for the chosen assay kit.
-
2. Echocardiography:
-
Animal Preparation:
-
The day before the procedure, remove the chest fur using a depilatory cream to ensure good probe contact.[2][6]
-
Anesthetize the mouse using isoflurane (B1672236) (1-2.5% delivered via a nose cone).[2][6] Maintain a heart rate of 400-500 beats per minute.[1]
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[1][2]
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear probe (e.g., 13-MHz).
-
Apply warmed ultrasound gel to the chest.
-
Obtain two-dimensional images in parasternal long- and short-axis views.
-
Record M-mode images guided by the 2D view at the level of the papillary muscles.
-
-
Measurements and Calculations:
-
From the M-mode images, measure left ventricular internal dimensions at diastole (LVIDd) and systole (LVIDs), and interventricular septum (IVS) and posterior wall (PW) thickness.
-
Calculate Left Ventricular Fractional Shortening (LVFS) as: [(LVIDd – LVIDs) / LVIDd] * 100.
-
Calculate Ejection Fraction (EF) using the system's software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound inducing apoptosis.
Caption: Decision workflow for managing potential toxicities.
References
- 1. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. esmo.org [esmo.org]
- 5. researchgate.net [researchgate.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - MIK665 - LARVOL VERI [veri.larvol.com]
- 12. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 13. Qualification of cardiac troponin I concentration in mouse serum using isoproterenol and implementation in pharmacology studies to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echocardiography: Mouse [protocols.io]
- 17. m.youtube.com [m.youtube.com]
- 18. Circulating Biomarkers for Monitoring Chemotherapy-Induced Cardiotoxicity in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in (R)-MIK665 cell-based assays
Welcome to the technical support center for (R)-MIK665. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in cell-based assays involving this compound, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BCL6 and BRD4 via the E3 ubiquitin ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that functions as a PROTAC. It contains two distinct ligands connected by a linker. One ligand binds to the target proteins, B-cell lymphoma 6 (BCL6) and Bromodomain-containing protein 4 (BRD4), while the other ligand binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3][4]
Q2: My cells are not showing degradation of BCL6 or BRD4 after treatment with this compound. What are the potential causes?
A2: Lack of degradation can stem from several factors. A primary reason could be low or absent expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line.[5][6] Another possibility is that the target proteins, BCL6 or BRD4, may have mutations that prevent this compound binding.[5] Additionally, high concentrations of the PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, thus reducing degradation efficiency.[7] It is also important to ensure the compound has sufficient cell permeability and that the treatment duration is adequate for degradation to occur.[8]
Q3: I am observing degradation of BRD4, but not BCL6 (or vice versa). Why is there differential degradation?
A3: Differential degradation of the two targets can occur due to several reasons. The binding affinity of this compound to BRD4 and BCL6 might differ, leading to more efficient ternary complex formation with one target over the other. The cellular abundance and intrinsic turnover rate of each protein can also influence the observed degradation.[9] Furthermore, the accessibility of lysine (B10760008) residues on the surface of BCL6 and BRD4 for ubiquitination can vary, impacting the efficiency of the degradation process.
Q4: The degradation of my target proteins is not correlating with the expected downstream effects on cell viability. What could be the reason?
A4: A disconnect between target degradation and cell viability can be due to cellular compensation mechanisms. Cells might adapt by upregulating parallel signaling pathways to bypass their dependency on BCL6 or BRD4.[5] It is also possible that the degradation of the target protein is not sustained over a long enough period to induce a phenotypic effect. Another consideration is that in some cellular contexts, the non-enzymatic scaffolding functions of the target proteins might not be the primary drivers of cell survival.
Q5: I suspect my cells have developed resistance to this compound. How can I confirm this and what are the potential mechanisms?
A5: The primary indicator of resistance is a loss of this compound efficacy. This can be observed as a lack of target degradation or a diminished effect on cell viability after prolonged treatment. Resistance can be acquired through mechanisms such as mutations or downregulation of CRBN, mutations in the BCL6 or BRD4 proteins that prevent PROTAC binding, or increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.[5][7]
Troubleshooting Guides
Issue 1: No Degradation of BCL6 and BRD4
| Potential Cause | Recommended Action | Expected Outcome |
| Low or absent CRBN expression | Perform a western blot to check CRBN protein levels in your cell line and compare with a sensitive cell line. | The non-responsive cell line shows significantly lower or no CRBN expression. |
| "Hook Effect" due to high PROTAC concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). | Degradation is observed at lower concentrations but is reduced at higher concentrations. |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration. | Target degradation is observed at later time points. |
| Poor cell permeability | Utilize a cell permeability assay to assess the intracellular concentration of this compound. | Low intracellular compound levels are detected. |
| Compound instability | Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. | Freshly prepared compound restores degradation activity. |
Issue 2: Inconsistent Downstream Effects
| Potential Cause | Recommended Action | Expected Outcome |
| Activation of compensatory signaling pathways | Perform RNA sequencing or proteomic analysis to identify upregulated pathways in treated cells. | Identification of alternative survival pathways that are activated upon BCL6/BRD4 degradation. |
| Transient target degradation | Conduct a washout experiment to assess the duration of target degradation after this compound is removed. | Target protein levels are restored shortly after compound removal. |
| Off-target effects of the PROTAC | Use a negative control, such as an inactive epimer of this compound that does not bind to CRBN, to confirm that the observed effects are due to target degradation. | The negative control does not induce the same downstream effects. |
Experimental Protocols
Protocol 1: Western Blot for BCL6 and BRD4 Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[11][12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies for BCL6, BRD4, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[1][11]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and capture the signal using an imaging system.[11][12]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal degradation concentration of this compound and a vehicle control for a short duration (e.g., 1-4 hours).[13]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[13]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against CRBN or one of the target proteins (BCL6 or BRD4) overnight at 4°C.[1][13]
-
Complex Capture: Add fresh Protein A/G beads to capture the immune complexes.
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.[1][13]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for BCL6, BRD4, and CRBN to confirm their co-precipitation.[13]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate and incubate overnight.[12]
-
Compound Treatment: Add serial dilutions of this compound to the wells and include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).[12]
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.[12]
Visualizations
Caption: Mechanism of action for this compound PROTAC.
Caption: Troubleshooting workflow for loss of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (R)-MIK665 Experiments and Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with the Mcl-1 inhibitor, (R)-MIK665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as S64315, is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By binding to and inhibiting Mcl-1, this compound triggers the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells that depend on Mcl-1 for survival.[1]
Q2: How can cell line contamination affect my this compound experimental results?
Cell line contamination can significantly impact the validity and reproducibility of your this compound experiments in several ways:
-
Altered Apoptotic Response: Contaminants like mycoplasma can alter gene expression, cellular metabolism, and signaling pathways, potentially making cells appear more or less sensitive to this compound-induced apoptosis.[4][5]
-
Inaccurate Viability Data: Bacterial or fungal contamination can cause rapid cell death, which could be mistaken for a drug effect, leading to a false interpretation of this compound's potency.[6][7] Conversely, some contaminants can alter the pH of the culture medium, affecting cell health and drug activity.[6][7]
-
Cross-Contamination: If your target cell line is contaminated with another cell line that has a different sensitivity to this compound, your results will be an uninterpretable mix of the two responses.[6][8] This is a particularly insidious issue as it may not be visually apparent.[6]
-
Irreproducible Results: Contamination can lead to significant variability between experiments, making it difficult to obtain reproducible data.
Q3: What are the most common types of cell line contamination?
The most common types of biological contaminants in cell culture are:
-
Mycoplasma: These are small bacteria that lack a cell wall and are a frequent and often undetected contaminant.[4][9][10] They are not visible by standard light microscopy and can pass through filters used for sterilizing media.[10]
-
Bacteria: Bacterial contamination is often easy to detect due to rapid growth, turbidity of the culture medium, and a sudden drop in pH.[6][11]
-
Fungi (Yeast and Mold): Yeast contamination may appear as individual budding particles, while mold will form filamentous structures.[6][11] Fungal contamination can also cause turbidity and pH changes in the medium.[6]
-
Viruses: Viral contamination is difficult to detect and can pose a health risk to laboratory personnel.[6]
-
Cross-contamination with other cell lines: This is a major issue in biomedical research, with estimates suggesting that a significant percentage of cell lines are misidentified or contaminated with other cell lines.[12][13][14][15]
Troubleshooting Guide: Unexpected Results in this compound Experiments
If you are observing unexpected or inconsistent results in your this compound experiments, consider the possibility of cell line contamination. This guide will help you troubleshoot the issue.
Step 1: Initial Observation and Assessment
Question: Are you observing any of the following signs of contamination?
-
Sudden changes in the color or turbidity of the culture medium.[6][7]
-
Visible particles or debris in the culture flask when viewed with the naked eye.
-
Unusual cell morphology or a decrease in cell viability under the microscope.[7]
-
Inconsistent growth rates or unexpected changes in the dose-response curve for this compound.
Step 2: Microscopic Examination
Action: Carefully examine your cell cultures under a light microscope at different magnifications.
-
Look for:
Step 3: Specific Contaminant Testing
If you suspect contamination but cannot visually confirm it, or as a routine quality control measure, perform specific tests.
Table 1: Recommended Testing for Common Contaminants
| Contaminant | Recommended Detection Method | Key Considerations |
| Mycoplasma | PCR-based assays, ELISA, DNA staining (e.g., DAPI or Hoechst).[17][18] | Mycoplasma is not visible by standard microscopy and can significantly alter cell physiology.[5] Regular testing is highly recommended.[19] |
| Bacteria & Fungi | Visual inspection, light microscopy, plating on agar.[16][18] | Often readily visible, but low-level contamination may be missed. |
| Cross-Contamination | Short Tandem Repeat (STR) profiling.[8][13][14][16] | This is the gold standard for authenticating human cell lines and should be performed at the start of any new project and periodically thereafter.[13][14] |
| Viruses | Electron microscopy, PCR, ELISA.[6][17] | Difficult to detect and requires specialized methods. |
Step 4: Data Interpretation with Potential Contamination
The presence of contaminants can drastically alter your experimental data. The following table provides a hypothetical example of how contamination could affect a typical cell viability assay with this compound.
Table 2: Hypothetical Impact of Contamination on this compound IC50 Values
| Cell Line | Expected IC50 (nM) | Observed IC50 (nM) with Bacterial Contamination | Observed IC50 (nM) with Mycoplasma Contamination | Observed IC50 (nM) with Resistant Cell Line Cross-Contamination |
| AML-1 | 50 | < 10 (due to bacterial toxicity) | 150 (mycoplasma-induced resistance) | > 1000 (due to resistant cells) |
| MM-1 | 25 | < 10 (due to bacterial toxicity) | 80 (mycoplasma-induced resistance) | > 500 (due to resistant cells) |
Note: These are illustrative values and the actual impact of contamination can vary depending on the contaminant, the cell line, and the experimental conditions.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a sub-confluent culture.
-
DNA Extraction: Extract DNA from the supernatant using the method specified in your PCR kit. This may involve a simple lysis step or a more extensive purification.
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA, and Taq polymerase.
-
Add the extracted DNA to the master mix.
-
Include positive and negative controls provided with the kit.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands under UV light.
-
A band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Cell Line Authentication by STR Profiling
STR profiling is a highly reliable method for authenticating human cell lines. This service is typically outsourced to a specialized facility.
-
Sample Submission: Provide a sample of your cell line (either as a cell pellet or extracted DNA) to the service provider.
-
Analysis: The provider will amplify specific STR loci using PCR and analyze the fragment sizes to generate a unique STR profile for your cell line.
-
Database Comparison: The generated STR profile is compared to a database of known cell line profiles (e.g., ATCC, DSMZ) to confirm its identity.
-
Report: You will receive a report confirming the identity of your cell line or indicating any cross-contamination.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Troubleshooting Workflow for Cell Line Contamination
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 5. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. 細胞株のクロスコンタミネーション・誤認;よくある細胞培養のトラブル [sigmaaldrich.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 12. Recommendation of short tandem repeat profiling for authenticating human cell lines, stem cells, and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. goldbio.com [goldbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. yeasenbio.com [yeasenbio.com]
Validation & Comparative
A Comparative Analysis of (R)-MIK665 and S63845 Efficacy in Melanoma Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL1 inhibitors (R)-MIK665 (S64315) and S63845, focusing on their efficacy in melanoma cell lines based on available experimental data.
Myeloid cell leukemia 1 (MCL1) is a critical pro-survival protein frequently overexpressed in various cancers, including melanoma, making it a prime target for therapeutic intervention. Both this compound and S63845 are potent and selective inhibitors of MCL1, inducing apoptosis in cancer cells dependent on this anti-apoptotic protein. This compound (also designated as S64315) is a clinical-grade derivative of S63845.[1][2] This guide synthesizes findings from multiple studies to delineate their comparative performance.
Comparative Efficacy and Cellular Effects
Studies directly comparing the two compounds reveal that this compound and S63845 exhibit similar efficacy in melanoma cell lines, particularly when utilized in combination therapies. One study noted that S64315 (MIK665) demonstrated "similar or better efficacy than S63845" when combined with the BCL2 inhibitor ABT-199.[2] As single agents, their efficacy can be limited in some melanoma cell lines, but their potency is significantly enhanced when combined with other targeted therapies.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and S63845, alone or in combination, on the viability of various melanoma cell lines.
Table 1: Comparative Efficacy of S63845 and S64315 (MIK665) in Combination with Azacitidine (AZA) [5][6]
| Cell Line | Combination | Relative Viability (%) |
| SKMEL-28 | S63845 + AZA | Data not explicitly quantified in text |
| S64315 + AZA | Data not explicitly quantified in text | |
| MB4667 | S63845 + AZA | Data not explicitly quantified in text |
| S64315 + AZA | Data not explicitly quantified in text |
Note: While the study states the efficacy is similar, specific percentage values for direct comparison at the same concentrations were not provided in the abstracts.
Table 2: Efficacy of S64315 (MIK665) and S63845 in Combination with ABT-199 [1][2]
| Cell Line | Combination | Effect |
| MB2141 | S64315 (0.156-10 µM) + ABT-199 (625 nM) | Similar efficacy in reducing cell viability |
| MB3616 | S64315 (0.156-10 µM) + ABT-199 (625 nM) | Similar efficacy in reducing cell viability |
| MB3961 | S64315 (0.156-10 µM) + ABT-199 (625 nM) | Similar efficacy in reducing cell viability |
| MB4667 | S64315 (0.156-10 µM) + ABT-199 (625 nM) | Similar efficacy in reducing cell viability |
| A375 | S64315 (0.156-10 µM) + ABT-199 (625 nM) | Similar efficacy in reducing cell viability |
| 1205Lu | S64315 (0.156-10 µM) + ABT-199 (625 nM) | Similar efficacy in reducing cell viability |
Note: This study highlights the comparable synergistic effects of both MCL1 inhibitors when combined with a BCL2 inhibitor across multiple melanoma cell lines.[1][2]
Signaling Pathway and Mechanism of Action
Both this compound and S63845 function by binding to the BH3-binding groove of the MCL1 protein.[4] This action prevents MCL1 from sequestering pro-apoptotic proteins like BAK and BAX. Once liberated, BAX and BAK can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneously Inhibiting BCL2 and MCL1 Is a Therapeutic Option for Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Regimen for Treating Melanoma: MCL1 Inhibitors and Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
A Comparative In Vitro Analysis of (R)-MIK665 and Other Potent Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein and a high-value target in oncology. Overexpressed in a multitude of cancers, Mcl-1 sequesters pro-apoptotic proteins, thereby enabling cancer cells to evade programmed cell death. The development of selective Mcl-1 inhibitors represents a promising therapeutic strategy. This guide provides an objective in vitro comparison of (R)-MIK665 (also known as S64315), a potent and selective Mcl-1 inhibitor, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.
Mechanism of Action: Restoring Apoptosis
Mcl-1 is a key anti-apoptotic member of the Bcl-2 protein family. It resides on the outer mitochondrial membrane and prevents apoptosis by binding to and neutralizing pro-apoptotic "effector" proteins like Bak and "activator" BH3-only proteins like Bim. Mcl-1 inhibitors are designed to fit into the BH3-binding groove of the Mcl-1 protein, competitively displacing these pro-apoptotic partners. This frees Bak and Bim, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.
Figure 1. Mcl-1 inhibitor mechanism of action.
Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors
The following table summarizes the in vitro biochemical potency and cellular activity of this compound against other selective Mcl-1 inhibitors. The data highlights the high affinity and potent cellular effects of this class of molecules.
| Inhibitor | Binding Affinity (Kᵢ) | Cellular Activity (IC₅₀/EC₅₀) | Key Cell Line(s) | Reference(s) |
| This compound (S64315) | 0.048 nM | 250 nM | H929 (Multiple Myeloma) | [1] |
| S63845 | ~100-500 pM (IC₅₀) | 4-233 nM | Various AML cell lines | [2] |
| AZD5991 | <1 nM (FRET IC₅₀) | 24-33 nM | MV4;11 (AML), MOLP8 (MM) | [3][4][5] |
| AMG-176 | 0.06 nM | Varies by cell line | Hematologic malignancies | [2] |
| AMG-397 | 15 pM | 50 nM | OPM-2 (Multiple Myeloma) | [2][6][7][8][9] |
| ABBV-467 | <0.01 nM | 0.16-0.47 nM | AMO-1, H929 (MM) | [10][11][12][13] |
| A-1210477 | 0.45 nM | Varies by cell line | NSCLC and AML cell lines | [1][14][15][16] |
Note: Kᵢ, IC₅₀, and EC₅₀ values are highly dependent on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are protocols for key experiments used to characterize Mcl-1 inhibitors.
Biochemical Binding Assay (Time-Resolved FRET)
This assay quantifies the inhibitor's ability to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide ligand derived from a pro-apoptotic protein.
Methodology:
-
Reagent Preparation: Recombinant His-tagged Mcl-1 protein, a fluorescently-labeled peptide ligand (acceptor), and a Terbium (Tb)-labeled anti-His antibody (donor) are prepared in an assay buffer.[17] A serial dilution of the test inhibitor is also prepared.
-
Assay Plate Setup: In a 384-well plate, the donor (anti-His-Tb antibody) and acceptor (labeled peptide) are added. The test inhibitor is then added at various concentrations.[17][18]
-
Reaction: The reaction is initiated by adding the Mcl-1 protein. The plate is incubated for 1-2 hours to reach equilibrium.[17][18]
-
Data Acquisition: The plate is read using a microplate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[17]
-
Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates that the inhibitor has disrupted the Mcl-1/peptide interaction. Plotting the ratio against inhibitor concentration allows for the determination of the IC₅₀ value.[17]
Figure 2. Workflow for a TR-FRET binding assay.
Cell-Based Apoptosis Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis, in cell culture.
Methodology:
-
Cell Seeding: Cancer cells (e.g., H929) are seeded in opaque-walled 96-well plates and incubated overnight.[1]
-
Compound Treatment: Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 6-24 hours).
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added directly to each well. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.[19][20]
-
Incubation: The plate is mixed and incubated at room temperature for 1-2 hours. During this time, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin.[21]
-
Data Acquisition: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[20]
-
Analysis: The data is analyzed to determine the EC₅₀ value, the concentration at which the inhibitor induces 50% of the maximal apoptotic response.
Figure 3. Workflow for a Caspase-Glo® 3/7 assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate on-target activity within cells by showing that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners like Bim.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.[22][23]
-
Pre-clearing (Optional): The lysate is incubated with beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads, reducing background.[23]
-
Immunoprecipitation: An antibody specific to Mcl-1 is added to the lysate and incubated to form an antibody-Mcl-1 complex. Protein A/G beads are then added to capture this complex.[22]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The captured proteins (Mcl-1 and any interacting partners) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies for both Mcl-1 and the expected binding partner (e.g., Bim). A reduced amount of co-precipitated Bim in inhibitor-treated samples compared to the control indicates disruption of the Mcl-1:Bim complex.[14][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Abbvie’s Mcl-1 inhibitor ABBV-467 shows efficacy in tumor models | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
Validating the On-Target Activity of (R)-MIK665: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of (R)-MIK665, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). To ensure the observed cellular effects of this compound are a direct result of Mcl-1 inhibition, this guide outlines a comparative approach using small interfering RNA (siRNA) to silence the expression of Mcl-1 and FBXW7, a key E3 ubiquitin ligase involved in Mcl-1 degradation. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockdown, researchers can confidently attribute the activity of this compound to its intended target.
Comparative Analysis of this compound, Mcl-1 siRNA, and FBXW7 siRNA
The on-target activity of this compound is validated by demonstrating that its effects on cancer cells phenocopy the genetic knockdown of its direct target, Mcl-1. This is primarily assessed through the induction of apoptosis. Furthermore, comparing these effects to the knockdown of FBXW7, an E3 ligase that targets Mcl-1 for degradation, provides additional insight into the mechanisms regulating Mcl-1-dependent cell survival.
Cell Viability
This compound induces cell death in a dose-dependent manner in cancer cell lines that are dependent on Mcl-1 for survival.[1] Similarly, siRNA-mediated knockdown of Mcl-1 reduces cell viability.[2]
| Treatment | Cell Line | Assay | Result (IC50/Effect) | Reference |
| This compound (S64315) | H929 (Multiple Myeloma) | Cell Viability | IC50: 250 nM | [3] |
| AMO1 (Multiple Myeloma) | Cell Viability | IC50: 9.1 - 11 nM | [4] | |
| Mcl-1 siRNA | 697 (ALL) | MTT Assay | Significant reduction in viability at 22h | [5] |
| HL-60 (AML) | Cell Viability | 32.91% viability on day 5 | [6] | |
| FBXW7 siRNA | SUIT-2 (Pancreatic Cancer) | CCK-8 Assay | Enhanced resistance to gemcitabine | [7] |
| HCT116 (Colorectal Cancer) | Cell Viability | Increased cell proliferation | [8] |
Apoptosis Induction
A key indicator of on-target Mcl-1 inhibition is the induction of the intrinsic apoptotic pathway. This is characterized by the activation of caspases (e.g., caspase-3) and the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP).
| Treatment | Cell Line | Apoptosis Marker | Fold Change/Percentage | Reference |
| This compound (S64315) | Hematological tumor models | Caspase Activity, Cleaved PARP | Dose-dependent increase | [1] |
| AMO1 (Xenograft) | Cleaved PARP | 12-fold increase (12.5 mg/kg) | [4] | |
| Mcl-1 siRNA | T98G (Glioblastoma) | Apoptotic Cells (Sub-G1) | 58% at 48h | [9] |
| 697 (ALL) | Apoptotic Cells (Annexin V) | Significant increase at 24h and 44h | [5] | |
| FBXW7 siRNA | Hep3B (Hepatocellular Carcinoma) | Apoptotic Cells | Decreased percentage of apoptotic cells | [10][11] |
| HCT116 (Colorectal Cancer) | Apoptotic Cells | Reduced apoptotic cell rate | [8] |
Mcl-1 Protein Levels
Knockdown of the E3 ligase FBXW7 is expected to increase the stability and levels of its substrate, Mcl-1, leading to increased resistance to apoptosis.[7][12]
| Treatment | Cell Line | Effect on Mcl-1 Protein | Reference |
| FBXW7 siRNA | MCF7 (Breast Cancer) | Increased Mcl-1 levels | [12] |
| FBXW7 shRNA | SUIT-2 (Pancreatic Cancer) | Accumulation of Mcl-1 | [7] |
Experimental Protocols
This compound Treatment and Apoptosis Assays
a. Cell Culture and Treatment:
-
Culture hematological cancer cell lines (e.g., H929, MOLM-13) in appropriate media and conditions.
-
Seed cells in 96-well plates for viability assays or larger formats for protein analysis.
-
Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for 24 to 72 hours.
b. Cell Viability Assay (e.g., CellTiter-Glo®):
-
After the treatment period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate IC50 values using appropriate software.
c. Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7):
-
Following treatment, add Caspase-Glo® 3/7 reagent to the cell culture plates.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure luminescence to quantify caspase-3/7 activity.
d. Western Blot for PARP Cleavage:
-
Lyse treated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against full-length PARP and cleaved PARP.
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of cleaved to full-length PARP.
siRNA-Mediated Knockdown of Mcl-1
a. siRNA Transfection:
-
Design or obtain validated siRNAs targeting human Mcl-1 and a non-targeting control siRNA.
-
On the day before transfection, seed cells to be 60-80% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 48-72 hours.
b. Validation of Knockdown (qPCR and Western Blot):
-
qPCR: Extract total RNA from transfected cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for Mcl-1 and a housekeeping gene to confirm mRNA knockdown.
-
Western Blot: Lyse transfected cells and perform western blotting as described above using an antibody against Mcl-1 to confirm protein knockdown.
c. Apoptosis Assays:
-
Perform cell viability, caspase activity, and PARP cleavage assays on Mcl-1 knockdown cells as described for this compound treatment.
siRNA-Mediated Knockdown of FBXW7
a. siRNA Transfection:
-
Follow the same siRNA transfection protocol as for Mcl-1, using validated siRNAs targeting human FBXW7.[8][10]
b. Validation of Knockdown and Mcl-1 Levels:
-
Confirm FBXW7 knockdown at the mRNA and protein level using qPCR and western blotting.
-
Perform western blotting to assess the levels of Mcl-1 protein following FBXW7 knockdown.[7][12]
c. Apoptosis Assays:
-
Measure baseline apoptosis and cell viability in FBXW7 knockdown cells.
-
Optionally, treat FBXW7 knockdown cells with an apoptotic stimulus to assess changes in sensitivity.
Visualizing the Pathways and Workflows
Mcl-1 Signaling Pathway in Apoptosis
Caption: The Mcl-1 signaling pathway illustrating its role in inhibiting apoptosis.
Experimental Workflow for On-Target Validation
Caption: Workflow for comparing the effects of this compound with siRNA knockdowns.
Logic of On-Target Activity Validation
Caption: Logical framework for validating the on-target activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MCL1 inhibition is effective against a subset of small-cell lung cancer with high MCL1 and low BCL-XL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Regulatory Loop of FBXW7-MYC-PLK1 Controls Tumorigenesis of MYC-Driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Reduced FBXW7 expression in pancreatic cancer correlates with poor prognosis and chemotherapeutic resistance via accumulation of MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fbxw7 is an independent prognostic marker and induces apoptosis and growth arrest by regulating YAP abundance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Loss of FBXW7 and accumulation of MCL1 and PLK1 promote paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response: A Guide to Biomarkers for (R)-MIK665 Sensitivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of biomarkers influencing sensitivity to (R)-MIK665, a potent and selective MCL-1 inhibitor. We delve into the molecular determinants of response and resistance, compare this compound with alternative therapeutic strategies, and provide insights into the experimental validation of these biomarkers.
This compound is an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] Identifying patients who are most likely to benefit from this compound is crucial for its successful clinical application. This guide summarizes key findings on predictive biomarkers for this compound, offering a comparative analysis to aid in research and development.
Biomarkers of Sensitivity and Resistance
The response to this compound is governed by a complex interplay of various proteins and signaling pathways. Studies in different cancer types, particularly Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), have identified several potential biomarkers.
Key Biomarkers for this compound Sensitivity
A more differentiated phenotype and the expression of hematopoietic maturation-associated genes, such as LILRA2 and IL17RA , have been associated with sensitivity to this compound in AML.[2][3] In a broader context of MCL-1 inhibition, low expression of the anti-apoptotic protein BCL-XL is also considered a marker for sensitivity.[4]
Key Biomarkers for this compound Resistance
High expression of the ATP-binding cassette transporter ABCB1 (also known as MDR1) and the anti-apoptotic protein BCL-XL are strongly correlated with resistance to this compound in AML.[5][6] In TNBC, a four-gene signature consisting of AXL, ETS1, IL6, and EFEMP1 has been identified as a promoter of resistance to MCL-1 inhibitors.[7][8] This resistance is partly mediated through the regulation of the ERK signaling pathway, leading to the upregulation of BCL-2 and downregulation of BIM.[8]
Comparative Analysis of Therapeutic Alternatives
The primary alternative to this compound monotherapy is combination therapy, particularly with inhibitors of other BCL-2 family proteins. The BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects with this compound, effectively overcoming resistance in AML cells.[2][5] This combination can restore sensitivity even in samples with primary resistance to venetoclax.[2][5]
Other MCL-1 inhibitors that have been in clinical development include ABBV-467, AMG 176, AMG 397, AZD5991, GS-9716, and PRT1419.[9] The activity profile of this compound is distinct from that of the BCL-2 inhibitor venetoclax.[10]
The following table summarizes the key biomarkers and their association with sensitivity or resistance to this compound and highlights the role of combination therapies.
| Biomarker Status | Predicted Response to this compound Monotherapy | Recommended Alternative/Combination Strategy |
| High LILRA2 and IL17RA expression (AML) | Sensitive | This compound monotherapy may be effective. |
| Low BCL-XL expression | Sensitive | This compound monotherapy may be effective.[4] |
| High ABCB1 (MDR1) expression (AML) | Resistant | Combination with a BCL-2 inhibitor like venetoclax is recommended to overcome resistance.[5][6] The use of ABCB1 inhibitors has shown limited efficacy.[5] |
| High BCL-XL expression (AML) | Resistant | Combination with a BCL-2 inhibitor like venetoclax may be more effective.[5] Combination with the BCL-XL inhibitor A1331852 showed limited efficacy in one study.[5] |
| High AXL, ETS1, IL6, EFEMP1 expression (TNBC) | Resistant | Consider therapies targeting the ERK signaling pathway in combination with an MCL-1 inhibitor.[11][12] |
Experimental Protocols
The identification of these biomarkers has been supported by various experimental techniques. Below are summaries of the key methodologies employed.
Cell Viability and Drug Sensitivity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and Drug Sensitivity Score (DSS) of this compound in cancer cell lines and primary patient samples.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Dose-response curves are generated, and IC50 values are calculated. The DSS, a measure of overall drug sensitivity, can also be determined.[6]
-
Gene and Protein Expression Analysis
-
Objective: To quantify the expression levels of potential biomarker genes and proteins.
-
Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of genes like ABCB1, BCL2L1 (encoding BCL-XL), LILRA2, and IL17RA.[6]
-
Western Blotting: Employed to determine the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL.[13]
-
RNA Sequencing (RNA-Seq): Provides a comprehensive analysis of the transcriptome, allowing for the identification of differentially expressed genes between sensitive and resistant samples.
-
Genetic Engineering for Biomarker Validation
-
Objective: To validate the causal role of a potential biomarker in conferring resistance.
-
Methodology (CRISPR-Cas9):
-
The CRISPR-Cas9 system is used to knock out a specific gene, such as ABCB1, in a resistant cell line.
-
The sensitivity of the knockout cells to this compound is then compared to that of the parental (wild-type) cells using cell viability assays.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound sensitivity and a typical experimental workflow for biomarker discovery.
Caption: Mechanism of this compound action and key resistance pathways.
Caption: A typical workflow for identifying predictive biomarkers.
References
- 1. Facebook [cancer.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Paper: Predictors of Response and Rational Combinations for the Novel MCL-1 Inhibitor MIK665 in Acute Myeloid Leukemia [ash.confex.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Predictors of response and rational combinations for the novel MCL-1 inhibitor MIK665 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. probiologists.com [probiologists.com]
- 13. researchgate.net [researchgate.net]
(R)-MIK665 Demonstrates Significant Efficacy in Overcoming Venetoclax Resistance in Acute Myeloid Leukemia Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that the selective Mcl-1 inhibitor, (R)-MIK665, in combination with the Bcl-2 inhibitor venetoclax (B612062), effectively overcomes resistance to venetoclax in Acute Myeloid Leukemia (AML) models. This combination therapy demonstrates synergistic cytotoxicity and restores apoptotic signaling in resistant cancer cells, offering a promising therapeutic strategy for a patient population with limited treatment options.
Researchers, scientists, and drug development professionals are continuously seeking novel approaches to combat drug resistance in AML. Resistance to venetoclax, a cornerstone of therapy for many AML patients, is a growing clinical challenge, often mediated by the upregulation of the anti-apoptotic protein Mcl-1. This guide provides a comparative overview of the efficacy of this compound in venetoclax-resistant AML models, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Venetoclax-Resistant AML
The combination of this compound and venetoclax has shown marked synergy in preclinical studies involving venetoclax-resistant AML cell lines. This synergistic effect is attributed to the dual inhibition of two critical anti-apoptotic proteins, Bcl-2 and Mcl-1, which are key drivers of survival in leukemia cells.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the in vitro cytotoxicity of this compound, venetoclax, and their combination in various venetoclax-resistant AML cell lines. The data, compiled from multiple studies, consistently demonstrates that the combination therapy is significantly more effective than either agent alone.
| Cell Line | Treatment | IC50 / Cell Viability | Synergy Score (ZIP) | Reference |
| MV4-11_VenR | This compound | ~10 nM (in combination) | High | [1] |
| Venetoclax | >1 µM | [1] | ||
| This compound + Venetoclax (12.5 nM) | Markedly reduced viability | High | [1] | |
| MOLM-13_VenR | This compound | ~10 nM (in combination) | High | [1] |
| Venetoclax | >1 µM | [1] | ||
| This compound + Venetoclax (12.5 nM) | Markedly reduced viability | High | [1] | |
| Kasumi-1_VenR | This compound | ~50 nM (in combination) | Moderate | [1] |
| Venetoclax | >1 µM | [1] | ||
| This compound + Venetoclax (12.5 nM) | Markedly reduced viability | Moderate | [1] | |
| HL-60_VenR | This compound | ~100 nM (in combination) | Moderate | [1] |
| Venetoclax | >1 µM | [1] | ||
| This compound + Venetoclax (12.5 nM) | Markedly reduced viability | Moderate | [1] |
IC50 values are approximate and derived from dose-response curves presented in the cited literature. ZIP (Zero Interaction Potency) score is a measure of synergy.
Comparison with Other Therapeutic Alternatives
While direct head-to-head studies are limited, the following table provides a qualitative comparison of this compound in combination with venetoclax against other emerging strategies for venetoclax-resistant AML.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in Venetoclax-Resistant Models | Reference |
| This compound + Venetoclax | Dual inhibition of Mcl-1 and Bcl-2 | Strong synergistic cytotoxicity in vitro and in vivo.[2] | [1][2] |
| AZD5991 (Mcl-1 inhibitor) + Venetoclax | Dual inhibition of Mcl-1 and Bcl-2 | Effective in eliminating resistance to venetoclax in vitro and in vivo.[3] | [3] |
| Cobimetinib (B612205) (MEK inhibitor) + Venetoclax | Inhibition of MAPK pathway and Bcl-2 | Synergistic activity in a subset of AML cell lines and primary samples.[4] | [4] |
| FLT3 Inhibitors (e.g., Gilteritinib) + Venetoclax | Inhibition of FLT3 signaling and Bcl-2 | Effective in AML with FLT3 mutations, a common mechanism of venetoclax resistance. | [3] |
| IDH Inhibitors (e.g., Ivosidenib, Enasidenib) + Venetoclax | Inhibition of mutant IDH1/2 and Bcl-2 | Promising in AML with IDH mutations, which can co-occur with venetoclax resistance drivers. | [5] |
Signaling Pathways and Mechanisms of Action
Resistance to venetoclax is often driven by the upregulation of Mcl-1, which can sequester the pro-apoptotic protein BIM, thereby preventing apoptosis. This compound directly inhibits Mcl-1, releasing BIM to activate the apoptotic cascade. The dual inhibition of Bcl-2 and Mcl-1 leads to a more profound and sustained activation of apoptosis.
Caption: Mechanism of synergistic apoptosis by dual Bcl-2 and Mcl-1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Generation of Venetoclax-Resistant AML Cell Lines
This protocol describes a common method for developing venetoclax-resistant AML cell lines through continuous exposure to escalating drug concentrations.[6]
Caption: Workflow for generating venetoclax-resistant AML cell lines.
Protocol:
-
Initial Culture: Begin by culturing the parental AML cell line (e.g., MV4-11, MOLM-13) in standard culture medium.
-
Initial Venetoclax Exposure: Treat the cells with a low concentration of venetoclax, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of venetoclax in the culture medium. This is typically done in a stepwise manner every 1-2 weeks.
-
Monitoring: Regularly monitor cell viability using a trypan blue exclusion assay or a cell viability reagent.
-
Selection of Resistant Population: Continue the dose escalation until a cell population is selected that can proliferate in the presence of a high concentration of venetoclax (typically >1 µM).
-
Characterization: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line. Further characterize the resistant cells by examining the expression of Bcl-2 family proteins.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
-
Cell Seeding: Seed the venetoclax-resistant AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound, venetoclax, and the combination in culture medium. Add 50 µL of the drug solutions to the appropriate wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the drug-treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate IC50 values.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol details the detection and quantification of Bcl-2, Mcl-1, and Bcl-xL proteins in AML cell lysates.[1]
-
Cell Lysis: Harvest parental and venetoclax-resistant AML cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Conclusion
The preclinical data strongly support the combination of this compound and venetoclax as a highly effective strategy to overcome venetoclax resistance in AML. The dual inhibition of Mcl-1 and Bcl-2 addresses a key resistance mechanism and leads to synergistic apoptosis in resistant AML cells. Further clinical investigation of this combination is warranted to translate these promising preclinical findings into improved outcomes for patients with relapsed or refractory AML. This guide provides a foundational resource for researchers and clinicians working to advance the treatment landscape for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. News - MIK665 - LARVOL VERI [veri.larvol.com]
- 3. Predicting response and eliminating resistance to venetoclax [aml-hub.com]
- 4. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 5. Combinatorial BCL2 Family Expression in Acute Myeloid Leukemia Stem Cells Predicts Clinical Response to Azacitidine/Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to (R)-MIK665 and Other Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
(R)-MIK665 (also known as S64315) is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional chemotherapies.[1] This guide provides a comparative analysis of this compound, focusing on cross-resistance with other chemotherapeutic agents, supported by experimental data and detailed methodologies.
Mechanisms of Resistance to this compound
Resistance to this compound in acute myeloid leukemia (AML) is primarily associated with two key factors:
-
High Expression of ABCB1 (MDR1): ABCB1, also known as P-glycoprotein, is a transmembrane efflux pump that can actively transport a wide range of chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Studies have shown a strong correlation between high ABCB1 expression and resistance to this compound in AML samples.[1][2]
-
Elevated Levels of BCL-XL: BCL-XL is another anti-apoptotic protein from the BCL-2 family.[1] Increased expression of BCL-XL can compensate for the inhibition of Mcl-1 by this compound, thus promoting cell survival and conferring resistance.[1][3] Interestingly, a high expression of ABCB1 in AML cell lines has been observed to correlate with increased expression of and dependency on BCL2L1 (the gene encoding BCL-XL).[3]
Quantitative Comparison of Drug Sensitivity
The following tables summarize the in vitro efficacy of this compound and other chemotherapies in AML cells, highlighting the impact of resistance mechanisms.
Table 1: In Vitro Activity of this compound in Primary AML Samples [1]
| Cell Population | MIK665 Sensitivity | Relative IC50 (nM) |
| Leukocytes | Sensitive | 5.4 |
| Intermediate | 45 | |
| Resistant | 134.8 | |
| Blast Cells | Sensitive | 2.0 |
| Intermediate | 44.1 | |
| Resistant | 158.4 |
Table 2: In Vitro Activity of Standard AML Chemotherapies in AML Cell Lines [4][5]
| Cell Line | Drug | IC50 | Notes on ABCB1/Resistance |
| K562 (sensitive) | Daunorubicin | ~0.04 µM | - |
| K562 (resistant) | Daunorubicin | 2.3 - 9.9 µM | High ABCB1 expression[4] |
| THP-1 | Cytarabine | >10 µM | Resistant to Cytarabine, Daunorubicin[6] |
| U937 | Cytarabine | >10 µM | Resistant to Cytarabine, Daunorubicin[6] |
| HL-60 | Cytarabine | 0.03 µM | Sensitive to Cytarabine, Daunorubicin[6] |
| MOLM-13 | Cytarabine | 0.008 µM | Sensitive to Cytarabine, Daunorubicin[6] |
Overcoming Resistance Through Combination Therapy
Combination therapy has emerged as a promising strategy to overcome resistance to this compound. The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) has shown strong synergistic effects in eliminating AML blasts, including in samples with primary resistance to either agent alone.[1][7][8] This combination can restore sensitivity in venetoclax-resistant AML cell lines.[7]
While high ABCB1 expression is a strong predictor of this compound resistance, co-inhibition of ABCB1 with inhibitors like elacridar (B1662867) did not consistently overcome resistance in AML samples.[3][9] However, the combination of this compound and venetoclax was effective in MIK665-resistant samples with high ABCB1 expression.[2]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of therapeutic agents.
-
Cell Seeding: Plate AML cell lines in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound, venetoclax, or other chemotherapies to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Lysis and Luminescence Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for ABCB1 and BCL-XL
This protocol is used to determine the protein expression levels of ABCB1 and BCL-XL.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with primary antibodies against ABCB1 and BCL-XL (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Visualizing Pathways and Workflows
Caption: Mechanism of this compound action and resistance pathways.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: Predictors of Response and Rational Combinations for the Novel MCL-1 Inhibitor MIK665 in Acute Myeloid Leukemia [ash.confex.com]
- 3. medrxiv.org [medrxiv.org]
- 4. A stress-responsive enhancer induces dynamic drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating the Therapeutic Window of (R)-MIK665 in Preclinical Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mcl-1 inhibitor (R)-MIK665 (also known as S64315) with other alternatives in preclinical settings. We delve into the experimental data assessing the therapeutic window, efficacy, and safety of these promising anti-cancer agents.
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein, has emerged as a critical target in oncology. Its overexpression is a known driver of tumorigenesis and resistance to various cancer therapies. This compound is a potent and selective small molecule inhibitor of Mcl-1, designed to trigger programmed cell death in cancer cells dependent on this survival protein. This guide offers a head-to-head comparison of this compound with other Mcl-1 inhibitors such as AZD5991 and AMG-176, focusing on their performance in preclinical models.
Mechanism of Action: Restoring the Apoptotic Balance
This compound and other Mcl-1 inhibitors are BH3 mimetics. They function by binding to the BH3-binding groove of the Mcl-1 protein, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX. This disruption unleashes the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1]
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives across various cancer cell lines. This data highlights the potent and selective nature of these Mcl-1 inhibitors.
| Cell Line | Cancer Type | This compound (S64315) IC50 (nM) | AZD5991 IC50 (nM) | AMG-176 IC50 (nM) |
| H929 | Multiple Myeloma | <100[2] | - | - |
| MOLP-8 | Multiple Myeloma | - | 33[1] | - |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <100[2] | 24[1] | - |
| OPM-2 | Multiple Myeloma | - | - | Induces apoptosis[3] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | - | - | 1450[4] |
| OCI-LY1 | DLBCL (GCB) | - | - | 210[4] |
Preclinical Therapeutic Window: An In Vivo Comparison
Assessing the therapeutic window requires a careful balance between anti-tumor efficacy and treatment-related toxicity in preclinical models. While direct head-to-head in vivo comparative studies are limited, the available data provides valuable insights into the therapeutic potential of these Mcl-1 inhibitors.
This compound (S64315)
In preclinical xenograft models of hematologic malignancies, this compound has demonstrated a potent, dose-dependent anti-tumor response.[5] Complete tumor regression has been achieved at well-tolerated doses when administered intravenously.[5] A Phase 1 clinical trial (NCT02992483) was terminated early, however, this was not due to any safety concerns.[6]
AZD5991
Preclinical studies of AZD5991 showed complete tumor regression in several multiple myeloma and AML xenograft models after a single tolerated intravenous dose.[1][7] However, a Phase 1 clinical trial was halted due to asymptomatic elevations in troponin levels, a potential indicator of cardiac toxicity, suggesting a narrow therapeutic window.[8][9]
AMG-176
AMG-176 has shown efficacy in preclinical models of multiple myeloma and AML, with discontinuous oral administration inhibiting tumor growth at tolerated doses.[3] Importantly, in human Mcl-1 knock-in mouse models, AMG-176 was well-tolerated, and no cardiac toxicity was reported in vivo in some preclinical studies.[3][4]
The following table summarizes the available preclinical in vivo data for these Mcl-1 inhibitors.
| Compound | Preclinical Model(s) | Efficacy | Tolerability/Toxicity |
| This compound (S64315) | AML, MM, Lymphoma Xenografts | Dose-dependent tumor growth inhibition, complete tumor regression.[5] | "Well-tolerated doses."[5] Clinical trial termination not due to safety.[6] |
| AZD5991 | MM, AML Xenografts | Complete tumor regression with a single dose.[1][7] | "Tolerated dose."[7] Phase 1 trial halted due to cardiac toxicity (troponin elevation).[8][9] |
| AMG-176 | MM, AML, Lymphoma Xenografts | Inhibition of tumor growth.[3][10] | "Tolerated doses."[3] Well-tolerated in human Mcl-1 knock-in mice with no reported cardiac toxicity in some preclinical studies.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used to assess the therapeutic window of Mcl-1 inhibitors.
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the Mcl-1 inhibitor or vehicle control.
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is determined using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of human cancer cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The Mcl-1 inhibitor is administered via the appropriate route (e.g., intravenously or orally) at various doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as a general indicator of toxicity.
-
Toxicity Assessment: At the end of the study, or if humane endpoints are reached, animals are euthanized. Blood samples may be collected for hematology and clinical chemistry analysis. Tissues can be harvested for histopathological examination to identify any organ toxicities.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. research.monash.edu [research.monash.edu]
- 8. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-MIK665: A Guide for Laboratory Professionals
(R)-MIK665, a potent and selective MCL1 inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper chemical waste management protocols is essential.[1] This guide provides detailed procedures for the safe disposal of this compound in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). According to available information, this compound is not classified as a hazardous substance.[1] However, as a standard practice for handling any chemical, appropriate personal protective equipment should be worn.
Required Personal Protective Equipment:
-
Gloves: Use standard laboratory nitrile gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from potential splashes.
Waste Segregation and Management
Proper segregation of chemical waste at the point of generation is a critical step for safe and compliant disposal. All materials contaminated with this compound should be treated as chemical waste and disposed of through the institution's environmental health and safety (EHS) office.
Table 1: this compound Waste Disposal Streams
| Waste Type | Description | Recommended Container |
| Bulk Chemical Waste | Unused, expired, or unwanted this compound powder; solutions containing this compound. | A clearly labeled, sealable, and compatible hazardous waste container. |
| Contaminated Solid Waste | Items contaminated with this compound, such as pipette tips, tubes, vials, and absorbent paper. | A designated container for solid chemical waste. |
| Contaminated Sharps | Needles and syringes used for dissolving or transferring this compound solutions. | A puncture-resistant sharps container for chemical waste. |
| Contaminated Glassware | Reusable glassware that has come into contact with this compound. | To be decontaminated before reuse or disposed of as solid chemical waste. |
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. Do not allow this compound to enter sewers or surface and ground water.[1]
Step 1: Disposing of Unused or Expired this compound (Bulk Waste)
-
Keep the this compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the contents to a new, compatible, and properly labeled waste container.
-
Store the container in a designated hazardous waste accumulation area, following institutional guidelines.
-
Arrange for pickup by your institution's EHS-approved waste management provider.
Step 2: Disposing of Contaminated Solid Waste
-
Collect all disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats.
-
Place these items in a designated and clearly labeled container for solid chemical waste.
-
When the container is full, seal it and move it to the hazardous waste accumulation area for disposal.
Step 3: Disposing of Contaminated Sharps
-
Immediately after use, dispose of any needles and syringes in a designated, puncture-resistant sharps container for chemical waste.
-
Do not recap, bend, or break needles.
-
Once the sharps container is full, seal it and arrange for its disposal through your EHS office.
Decontamination and Spill Management
Decontamination of Work Surfaces and Equipment:
-
After handling this compound, decontaminate all work surfaces and non-disposable equipment.
-
Use a suitable cleaning agent as recommended by your institution's safety protocols.
-
All materials used for decontamination, such as wipes and paper towels, should be disposed of as contaminated solid waste.
Spill Cleanup:
In the event of a small spill of this compound powder:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves and eye protection.
-
Carefully pick up the spilled material mechanically (e.g., with a dustpan and brush or a dedicated vacuum for chemical powders).[1] Avoid creating dust.
-
Place the collected material and all cleanup supplies into a sealed container and dispose of it as bulk chemical waste.
-
Decontaminate the spill area thoroughly.
-
Report the incident to your laboratory supervisor and EHS office.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during the use of this compound.
Disclaimer: This document provides general guidance for the disposal of this compound in a laboratory setting. All procedures must be conducted in strict accordance with local, state, and federal regulations, as well as your institution's specific environmental health and safety policies. Always consult the most recent Safety Data Sheet (SDS) and your institution's EHS office for definitive guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
